Product packaging for 4-Bromo-6-methylpyridin-2-amine(Cat. No.:CAS No. 524718-27-2)

4-Bromo-6-methylpyridin-2-amine

Cat. No.: B1289317
CAS No.: 524718-27-2
M. Wt: 187.04 g/mol
InChI Key: BYYGANJGMXVLND-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B1289317 4-Bromo-6-methylpyridin-2-amine CAS No. 524718-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYGANJGMXVLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626845
Record name 4-Bromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524718-27-2
Record name 4-Bromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-6-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 4-Bromo-6-methylpyridin-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of a specific, published synthetic protocol for this exact isomer, this guide outlines a plausible and scientifically grounded synthetic strategy based on established methodologies for analogous pyridine derivatives. Furthermore, it compiles essential physicochemical and characterization data to support its identification and use in research and development.

Physicochemical and Computed Spectral Data

The following table summarizes the key physical and computed properties of this compound. This data is crucial for its identification, handling, and analysis.

PropertyValueSource
Molecular Formula C₆H₇BrN₂PubChem[1]
Molecular Weight 187.04 g/mol PubChem[1]
CAS Number 524718-27-2PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC1=CC(=CC(=N1)N)BrPubChem[1]
InChI Key BYYGANJGMXVLND-UHFFFAOYSA-NPubChem[1]
Monoisotopic Mass 185.97926 DaPubChem[1]
Computed XLogP3 1.6PubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem[1]
Computed Hydrogen Bond Acceptor Count 2PubChem[1]
Computed Rotatable Bond Count 0PubChem[1]

Proposed Synthesis of this compound

Proposed Synthetic Workflow

SynthesisWorkflow cluster_protection Step 1: Protection cluster_bromination Step 2: Electrophilic Bromination cluster_deprotection Step 3: Deprotection A 2-Amino-6-methylpyridine B N-(6-methylpyridin-2-yl)acetamide A->B Acetic Anhydride, Pyridine C N-(4-bromo-6-methylpyridin-2-yl)acetamide B->C N-Bromosuccinimide (NBS), Sulfuric Acid D This compound C->D Aqueous HCl, Reflux

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the proposed synthetic route. These are based on established chemical principles and procedures for similar transformations.

Step 1: Synthesis of N-(6-methylpyridin-2-yl)acetamide (Amine Protection)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in pyridine (50 mL).

  • Acylation: Cool the solution in an ice bath and add acetic anhydride (11.2 g, 0.11 mol) dropwise with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(6-methylpyridin-2-yl)acetamide.

Step 2: Synthesis of N-(4-bromo-6-methylpyridin-2-yl)acetamide (Bromination)
  • Reaction Setup: To a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, add N-(6-methylpyridin-2-yl)acetamide (15.0 g, 0.1 mol) and concentrated sulfuric acid (100 mL). Stir until all the solid has dissolved.

  • Bromination: Cool the solution to 0-5 °C in an ice-salt bath. Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford N-(4-bromo-6-methylpyridin-2-yl)acetamide.

Step 3: Synthesis of this compound (Deprotection)
  • Reaction Setup: In a 250 mL round-bottom flask, suspend N-(4-bromo-6-methylpyridin-2-yl)acetamide (22.9 g, 0.1 mol) in 100 mL of 6 M hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a 50% aqueous solution of sodium hydroxide until the pH is approximately 10-12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for the six carbon atoms of the pyridine ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy Absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching.
Melting Point A sharp melting point range for the purified solid compound.

It is important to note that while PubChem lists computed data, experimental characterization data for this specific compound is not widely available in the searched literature.[1] Therefore, the expected observations are based on general principles of spectroscopic analysis for similar structures.

Conclusion

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and a proposed, detailed synthetic route. While a specific published protocol is elusive, the outlined multi-step synthesis offers a robust and logical approach for its preparation. The provided information is intended to support researchers and scientists in the synthesis and utilization of this important chemical intermediate in their drug discovery and development endeavors. It is strongly recommended that the proposed synthesis be carried out with careful monitoring and that the final product be thoroughly characterized to confirm its identity and purity.

References

4-Bromo-6-methylpyridin-2-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-6-methylpyridin-2-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document compiles available data, outlines a plausible synthetic protocol, and presents key information in a structured format to support research and development activities.

Core Compound Information

This compound is a substituted aminopyridine. The presence of the bromine atom, an amino group, and a methyl group on the pyridine ring offers multiple sites for functionalization, making it a versatile intermediate for the synthesis of more complex molecules.[1]

IdentifierValueReference
IUPAC Name This compound[2]
CAS Number 524718-27-2[2]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Canonical SMILES CC1=CC(=CC(=N1)N)Br[2]
InChI Key BYYGANJGMXVLND-UHFFFAOYSA-N[2]

Physical Properties

Experimental data on the physical properties of this compound is limited in publicly available literature. The data presented below is a combination of computed values from reputable chemical databases and information inferred from closely related analogues.

PropertyValueNotesReference
Appearance Expected to be an off-white to pale yellow solidBased on isomers like 2-Bromo-6-methylpyridin-4-amine.[1]
Melting Point Not experimentally determined.Isomers like 6-Amino-3-bromo-2-methylpyridine have a melting point of 76.5-85.5 °C.[3]
Boiling Point Not determined.-
Solubility Soluble in DMSOInferred from related compound 4-Bromo-6-methylpyridine-2-carbonitrile.[4]
XLogP3 1.6Computed value, indicating moderate lipophilicity.[2]

Chemical and Spectroscopic Properties

The chemical properties are dictated by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing bromine atom on the pyridine ring.

PropertyValueNotesReference
pKa Not experimentally determined.Pyridine has a pKa of 5.23. Substituents will alter this value.[5]
Hydrogen Bond Donor Count 1Computed value.[2]
Hydrogen Bond Acceptor Count 2Computed value.[2]
Polar Surface Area 38.9 ŲComputed value.[2]
Rotatable Bond Count 0Computed value.[2]
Spectroscopic Data
SpectroscopyExpected Characteristics
¹H NMR Signals expected for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine protons.
¹³C NMR Six distinct signals corresponding to the six carbon atoms in the molecule.
FTIR Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching.
Mass Spectrometry The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and efficient method is the electrophilic bromination of the parent amine, 2-amino-6-methylpyridine. This approach is analogous to the bromination of similar aminopyridine derivatives.[6]

Proposed Synthesis: Electrophilic Bromination of 2-Amino-6-methylpyridine

This protocol is adapted from established procedures for the selective bromination of substituted aminopyridines.[6]

Reaction Scheme:

Materials and Reagents:

  • 2-Amino-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Acetonitrile

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in DMF.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Bromination: Prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF. Add the NBS solution dropwise to the cooled 2-amino-6-methylpyridine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water. A solid precipitate is expected to form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by washing with acetonitrile to yield this compound.[6]

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 2-amino-6-methylpyridine in DMF cool Cool solution to 0°C start->cool Stirring add_nbs Add NBS solution in DMF dropwise cool->add_nbs react Stir at room temperature for 2-4h add_nbs->react monitor Monitor by TLC react->monitor quench Pour into ice water monitor->quench Reaction complete precipitate Precipitate forms quench->precipitate filter Filter solid precipitate->filter wash Wash with cold water filter->wash purify Recrystallize or wash with acetonitrile wash->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Reactivity and Biological Significance

The presence of three distinct functional groups on the pyridine ring allows for a variety of chemical transformations:

  • Amino Group: Can undergo N-alkylation, N-acylation, and diazotization reactions.

  • Bromo Group: Serves as a versatile handle for cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[7]

  • Pyridine Ring: The nitrogen atom can be protonated or alkylated.

Derivatives of substituted bromopyridines are important intermediates in the development of pharmaceuticals and agrochemicals.[1] For instance, related 2-substituted-4-methylpyridine derivatives have been investigated for their potential anticancer and antimicrobial activities.[8] While no specific biological activity has been reported for this compound itself, its structural motifs suggest its potential as a scaffold in drug discovery programs.

G cluster_reactions Potential Chemical Transformations cluster_applications Resulting Applications start This compound amino Amino Group Reactions (e.g., Acylation, Alkylation) start->amino bromo Bromo Group Reactions (e.g., Suzuki, Buchwald-Hartwig) start->bromo ring Pyridine Ring Reactions (e.g., N-Oxidation) start->ring pharma Pharmaceuticals Anticancer, Anti-inflammatory Agents amino->pharma bromo->pharma agro Agrochemicals Herbicides, Fungicides bromo->agro materials Materials Science Ligands, Specialty Polymers bromo->materials ring->materials

Caption: Reactivity and application pathways of the title compound.

References

Technical Guide: 1H and 13C NMR Spectral Analysis of 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-6-methylpyridin-2-amine. Due to the absence of publicly available experimental spectra, this guide presents predicted spectral data based on the analysis of structurally similar compounds and established NMR principles. It includes detailed tables of predicted chemical shifts, a comprehensive experimental protocol for the acquisition of such data, and visualizations to aid in understanding the molecular structure and analytical workflow.

Chemical Structure and Atom Numbering

The structure of this compound is presented below with standardized atom numbering for unambiguous assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectral data for this compound is summarized in the table below. The predictions are based on the analysis of similar pyridine derivatives and the known effects of substituents on proton chemical shifts.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3~ 6.5 - 6.7Singlet (s)-1H
H5~ 6.8 - 7.0Singlet (s)-1H
NH₂~ 4.5 - 5.5Broad Singlet (br s)-2H
CH₃~ 2.3 - 2.5Singlet (s)-3H

Predicted 13C NMR Spectral Data

The predicted 13C NMR spectral data for this compound is detailed below. These estimations are derived from typical chemical shifts for substituted pyridines.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~ 158 - 162
C3~ 108 - 112
C4~ 125 - 130
C5~ 115 - 120
C6~ 155 - 159
CH₃~ 20 - 24

Experimental Protocol for NMR Data Acquisition

The following is a generalized experimental protocol for obtaining high-quality 1H and 13C NMR spectra of this compound.

4.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), depending on the sample's solubility.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

4.2. NMR Spectrometer Setup

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe: A standard broadband probe is suitable for acquiring both 1H and 13C spectra.

  • Temperature: The experiment is typically conducted at room temperature (e.g., 298 K).

4.3. 1H NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

  • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.

  • Acquisition Time: An acquisition time of 2-4 seconds is standard.

4.4. 13C NMR Acquisition Parameters

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet peaks for each carbon.

  • Spectral Width: A spectral width of approximately 200-220 ppm is standard for 13C NMR.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

4.5. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of the peaks in both spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_acq Acquire 1H NMR Spectrum transfer->h1_acq c13_acq Acquire 13C NMR Spectrum transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase and Baseline Correction ft->phase_base ref Reference Spectrum phase_base->ref peak_pick Peak Picking and Integration (1H) ref->peak_pick assign Assign Signals to Molecular Structure peak_pick->assign report Generate Final Report assign->report

Caption: Workflow for the NMR analysis of this compound.

Mass Spectrometry Analysis of 4-Bromo-6-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Bromo-6-methylpyridin-2-amine, a compound of interest in pharmaceutical and chemical research. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data presentation to facilitate its identification and characterization.

Compound Information

This compound is a substituted pyridine derivative. A summary of its key chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₇BrN₂PubChem[1]
Molecular Weight 187.04 g/mol PubChem[1]
Monoisotopic Mass 185.97926 DaPubChem[1]
IUPAC Name This compoundPubChem[1]

Experimental Protocols

The following protocols describe the methodology for the mass spectrometric analysis of this compound. Two common ionization techniques are detailed: Electron Ionization (EI) and Electrospray Ionization (ESI).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

  • Solid Sample Solubilization: Dissolve the solid this compound sample in a suitable organic solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a concentration of approximately 1 mg/mL.

  • Dilution for Analysis: Take an aliquot of the stock solution and dilute it further with the appropriate solvent to a final concentration suitable for the specific mass spectrometer, typically in the range of 1-10 µg/mL.

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.

  • Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial with a screw top and a PTFE septum.

Electron Ionization (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that provides detailed structural information through extensive fragmentation.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

  • Sample Introduction: A dilute solution of the analyte is injected into the GC inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the molecular ion and various fragment ions.

Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is a "soft" ionization technique that is particularly useful for determining the molecular weight of the analyte with minimal fragmentation.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) is commonly employed.

  • Sample Introduction: The sample solution is introduced into the ESI source via direct infusion or through an LC system.

  • Ionization: A high voltage is applied to a capillary containing the sample solution, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺.

  • Mass Analyzer: A quadrupole, ion trap, or TOF analyzer separates the ions.

  • Data Acquisition: The mass spectrum is recorded, which should prominently feature the protonated molecular ion.

Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometry analysis is summarized below.

Predicted Molecular and Adduct Ions

Based on the monoisotopic mass of 185.97926 Da, the expected m/z values for the molecular ion and common adducts are presented in Table 2. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Ion SpeciesPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[M]⁺˙ (EI) 185.9793187.9773
[M+H]⁺ (ESI) 186.9871188.9851
[M+Na]⁺ (ESI) 208.9690210.9670
[M+K]⁺ (ESI) 224.9429226.9409

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_ei EI-MS cluster_esi ESI-MS SolidSample Solid this compound Dissolution Dissolve in Solvent (e.g., Methanol) SolidSample->Dissolution Dilution Dilute to ~1-10 µg/mL Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial GC Gas Chromatography Vial->GC GC-MS LC Liquid Chromatography Vial->LC LC-MS EI_Source Electron Ionization (70 eV) GC->EI_Source MassAnalyzer Mass Analyzer (Quadrupole/TOF) EI_Source->MassAnalyzer ESI_Source Electrospray Ionization LC->ESI_Source ESI_Source->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Fragmentation_Pathway cluster_path1 Pathway 1: Loss of HBr cluster_path2 Pathway 2: Loss of CH₃ cluster_path3 Pathway 3: Loss of Br cluster_path4 Pathway 4: Ring Cleavage M [C₆H₇BrN₂]⁺˙ m/z = 186/188 F1 [C₆H₆N₂]⁺˙ m/z = 106 M->F1 - HBr F2 [C₅H₄BrN₂]⁺ m/z = 171/173 M->F2 - •CH₃ F3 [C₆H₇N₂]⁺ m/z = 107 M->F3 - •Br F4 [C₅H₅N]⁺˙ m/z = 79 F3->F4 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

References

IUPAC name and CAS number for 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Bromo-6-methylpyridin-2-amine, a key building block in synthetic chemistry, particularly relevant for pharmaceutical and agrochemical research and development.

Chemical Identity

  • IUPAC Name: this compound[1]

  • CAS Number: 524718-27-2[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

PropertyValueSource
Molecular Formula C₆H₇BrN₂PubChem[1]
Molecular Weight 187.04 g/mol PubChem[1]
Purity ≥95% - 98%Synthonix, CP Lab Safety[2][3]
Boiling Point 268℃ChemWhat[4]
Flash Point 116℃ChemWhat[4]
Density 1.593 g/cm³ChemWhat[4]

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols & Signaling Pathways

Currently, there are no detailed experimental protocols or established signaling pathways for this compound available in the public domain. This compound is primarily utilized as a synthetic intermediate. Researchers are encouraged to develop specific protocols based on the requirements of their individual synthetic schemes.

Visualization

Due to the absence of publicly available data on signaling pathways or complex experimental workflows directly involving this compound, no diagrams can be generated at this time. The logical workflow for its use is a standard synthetic chemistry process, as illustrated below.

G reagents Reactants & Solvents reaction_setup Reaction Setup (Inert atmosphere, temperature control) reagents->reaction_setup reaction Chemical Transformation reaction_setup->reaction workup Reaction Work-up (Quenching, extraction) reaction->workup purification Purification (Crystallization, chromatography) workup->purification product Isolated Product purification->product analysis Analysis (NMR, MS, etc.) product->analysis

Standard Synthetic Chemistry Workflow.

Availability

This compound is commercially available from various chemical suppliers. Researchers can procure this compound for their synthetic needs.

References

Technical Guide: Solubility of 4-Bromo-6-methylpyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-methylpyridin-2-amine and its structural isomers are heterocyclic amines that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1][2] These compounds are of significant interest to the pharmaceutical and agrochemical industries due to their utility in developing novel drugs—including anti-inflammatory, anti-cancer, and neurological agents—and in formulating advanced pesticides and herbicides.[1][2] Understanding the solubility of this compound in various organic solvents is a critical preliminary step in its application, influencing reaction conditions, purification methods, and formulation development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₇BrN₂PubChem
Molecular Weight 187.04 g/mol PubChem[3]
CAS Number 524718-27-2PubChem
Appearance Off-white to pale yellow solidChem-Impex[2]
XLogP3 1.6PubChem[3]

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
Methanol25Gravimetric
Ethanol25Gravimetric
Isopropanol25Gravimetric
Acetone25Gravimetric
Ethyl Acetate25Gravimetric
Dichloromethane25Gravimetric
Chloroform25Gravimetric
Toluene25Gravimetric
N,N-Dimethylformamide (DMF)25Gravimetric
Dimethyl Sulfoxide (DMSO)25Gravimetric

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can be dissolved in a specific volume of solvent to create a saturated solution.[4][5][6][7]

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Volumetric flasks (10 mL)

  • Conical flasks with stoppers

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dishes (pre-weighed)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when undissolved solid remains.

    • Seal the flask and place it in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Filtration:

    • Allow the flask to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a volumetric pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any fine, undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). The oven should be well-ventilated.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • Express the solubility in g/100 mL or convert to mol/L using the molecular weight of this compound.

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a high-throughput method for determining kinetic solubility.[8][9][10]

Materials:

  • This compound

  • Selected organic solvents (UV grade)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of λmax:

    • Prepare a dilute stock solution of this compound in the chosen solvent.

    • Scan the solution over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations from the stock solution by serial dilution.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution and Analysis:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

    • After equilibration and settling, filter the supernatant using a 0.45 µm syringe filter.

    • Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for solubility determination and the general application of this compound in a research and development context.

G Workflow for Gravimetric Solubility Determination A Add excess this compound to solvent B Equilibrate in thermostatic shaker bath A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Evaporate solvent from a known volume of filtrate D->E F Dry residue to constant mass E->F G Calculate solubility F->G

Caption: Gravimetric solubility determination workflow.

G General R&D Workflow for this compound cluster_synthesis Synthesis and Purification cluster_application Application A Synthesis of this compound B Purification (e.g., Recrystallization, Chromatography) A->B C Characterization (e.g., NMR, MS, HPLC) B->C D Solubility Screening C->D E Use as intermediate in further synthesis D->E F Biological Screening (e.g., enzyme assays, cell-based assays) E->F G Lead Optimization F->G

Caption: R&D workflow for a chemical intermediate.

References

An In-depth Technical Guide to the Commercial Availability of 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic considerations for 4-Bromo-6-methylpyridin-2-amine. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery who are interested in utilizing this specific pyridine derivative.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its unique structure, featuring a bromine atom and an amino group on the pyridine ring, makes it a potentially valuable building block for the synthesis of more complex molecules in pharmaceutical and materials science research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 524718-27-2[][2]
Molecular Formula C₆H₇BrN₂[2][3]
Molecular Weight 187.04 g/mol [3]
IUPAC Name This compound[3]
Synonyms 4-Bromo-6-methyl-2-pyridinamine, 4-Bromo-6-methyl-2-aminopyridine[4]
Boiling Point 268℃[4]
Flash Point 116℃[4]
Density 1.593 g/cm³[4]
XLogP3 1.6[3]

Commercial Availability

This compound is available from several chemical suppliers, typically on a research and development scale. The purity and available quantities can vary between suppliers. It is crucial for researchers to consult the respective supplier's certificate of analysis for batch-specific data.

Table 2: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesNotes
Synthonix 95+%InquireTypically in-stock.[2]
BOC Sciences InquireInquireThe bromine unit in this structure can be converted to an aryl group.[]
ChemWhat InquireInquireProvides some physical property data.[4]
MySkinRecipes 97%InquireListed under pyridine derivatives.[5]

Procurement Workflow:

The following diagram outlines a typical workflow for procuring research chemicals like this compound.

G Procurement Workflow for Research Chemicals A Identify Chemical Need (this compound) B Search Supplier Databases (e.g., Synthonix, BOC Sciences) A->B C Request Quotation (Specify quantity and required purity) B->C D Review Certificate of Analysis (CoA) C->D E Issue Purchase Order D->E F Receive and Log Chemical E->F G Verify Identity and Purity (e.g., NMR, LC-MS) F->G

A typical procurement workflow for research chemicals.

Experimental Protocols: Synthetic Considerations

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, the synthesis of structurally similar aminobromopyridines often involves multi-step sequences. For illustrative purposes, a general synthetic pathway for a related compound, 2-Amino-4-bromopyridine, is presented below. This can provide insight into the potential synthetic strategies that could be adapted for this compound.

Example Synthetic Pathway: 2-Amino-4-bromopyridine

One common route to 2-Amino-4-bromopyridine starts from 2,4-dibromopyridine-N-oxide. This method is noted for having fewer reaction steps and a potentially high overall yield.[6][7]

Step 1: Amination of 2,4-Dibromopyridine-N-oxide

The starting material, 2,4-dibromopyridine-N-oxide, undergoes an amination reaction with ammonia water in a sealed vessel.[6][7]

  • Reactants: 2,4-dibromopyridine-N-oxide, Ammonia water

  • Conditions: Sealed vessel, 60-110 °C[6]

Step 2: Reduction of the N-oxide

The intermediate from the amination step is then subjected to a reduction reaction to yield the final product. This can be achieved using a reducing agent like iron powder in the presence of an acid.[6][7]

  • Reactants: Intermediate from Step 1, Reduced iron powder, Concentrated HCl

  • Conditions: Reflux (e.g., 76-80 °C)[6]

Illustrative Synthetic Pathway Diagram:

G Example Synthetic Pathway for a 2-Aminobromopyridine A 2,4-Dibromopyridine-N-oxide B Intermediate A->B  Amination (Ammonia water, 60-110 °C) C 2-Amino-4-bromopyridine B->C  Reduction (Fe, HCl, Reflux)

An example synthetic pathway for a related aminobromopyridine.

Note: This is a generalized pathway for a related isomer. The synthesis of this compound would require a different starting material and potentially different reaction conditions. Researchers should consult relevant synthetic chemistry literature and perform appropriate reaction optimization.

Conclusion

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 4-Bromo-6-methylpyridin-2-amine, a versatile heterocyclic building block in medicinal chemistry and materials science. By examining the electronic interplay of the pyridine ring, amino, bromo, and methyl substituents, this document identifies the key reactive centers within the molecule. This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and modification of pyridine-based compounds, offering insights into its reaction potential, supported by quantitative data from analogous systems, detailed experimental protocols, and illustrative diagrams.

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its multifunctional nature, possessing both electron-donating and electron-withdrawing groups, imparts a rich and tunable reactivity profile. The pyridine scaffold is a privileged structure in drug discovery, and understanding the specific sites of electrophilic and nucleophilic character is paramount for designing efficient synthetic routes to novel bioactive molecules and functional materials. This document dissects the electronic properties of the molecule to predict its behavior in chemical reactions.

Electronic Structure and Reactivity Analysis

The reactivity of this compound is governed by the cumulative electronic effects of its substituents on the pyridine ring.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is sp² hybridized and is more electronegative than carbon. It exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which deactivates the ring towards electrophilic aromatic substitution but activates the α (C2, C6) and γ (C4) positions for nucleophilic attack.

  • Amino Group (-NH₂ at C2): The amino group is a powerful electron-donating group through resonance (+M effect), which significantly increases the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions. This effect counteracts the deactivating nature of the ring nitrogen.

  • Bromo Group (-Br at C4): The bromine atom is an electronegative element that exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the ring via a weaker resonance effect (+M). Overall, it is a deactivating but ortho-, para-directing group. Its primary role in reactivity is often as a good leaving group in substitution and cross-coupling reactions.

  • Methyl Group (-CH₃ at C6): The methyl group is a weak electron-donating group through a positive inductive effect (+I), slightly increasing the electron density of the ring.

The synergy of these effects creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic sites.

Caption: Overview of substituent electronic effects.

Nucleophilic Sites

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond. In this compound, several sites exhibit nucleophilic character.

  • Exocyclic Amino Nitrogen (N-2): This is the most prominent nucleophilic center. The lone pair of electrons on the amino nitrogen is readily available for donation, making it a strong Lewis base and nucleophile. It readily participates in reactions such as acylation, alkylation, and condensation.

  • Pyridine Ring Nitrogen (N-1): The lone pair on the ring nitrogen is in an sp² hybrid orbital in the plane of the ring and is not delocalized into the aromatic system. It can act as a nucleophile or a Brønsted-Lowry base. However, its nucleophilicity is generally lower than that of the exocyclic amino group due to the sp² hybridization (greater s-character holds electrons more tightly) and potential steric hindrance from the adjacent methyl group.

  • Aromatic Ring (C3 and C5): The strong electron-donating resonance from the C2-amino group increases the electron density on the ring carbons, particularly at the C3 and C5 positions, making them susceptible to attack by strong electrophiles. However, electrophilic aromatic substitution on the pyridine ring is generally challenging due to the ring's inherent electron-deficient nature.

Caption: Major and minor nucleophilic centers.

Electrophilic Sites

Electrophiles are electron-poor species that accept an electron pair from a nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom creates key electrophilic centers.

  • Carbon-4 (C-Br Bond): This is the most significant electrophilic site. The carbon atom attached to the bromine is electron-deficient due to the inductive effect of both the bromine atom and the ring nitrogen. The C-Br bond is highly susceptible to cleavage, making this position ideal for nucleophilic aromatic substitution (SNAr) and, most notably, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • Carbon-6 (C-CH₃ Bond): The C6 position is α to the ring nitrogen, which makes it inherently electron-deficient and a potential site for nucleophilic attack, especially if a suitable leaving group were present. However, with a methyl group, its electrophilicity is primarily theoretical unless activated further.

  • Carbon-2 (C-NH₂ Bond): Similar to C6, the C2 position is also α to the ring nitrogen and thus electrophilic. It is the site of the Chichibabin reaction in unsubstituted pyridines.[1] In this molecule, it is already substituted with a poor leaving group (amine).

Caption: Primary and potential electrophilic centers.

Quantitative Reactivity Data

Table 1: Basicity (pKa) of Relevant Nitrogen Heterocycles

The pKa of the conjugate acid provides a measure of the basicity, and by extension, the nucleophilicity of the nitrogen atoms.

CompoundSite of ProtonationpKa of Conjugate AcidReference
PyridineRing Nitrogen5.25[2]
2-AminopyridineRing Nitrogen6.86[2]
AnilineAmino Nitrogen4.63

The higher pKa of 2-aminopyridine compared to pyridine indicates that the electron-donating amino group increases the basicity of the ring nitrogen. The exocyclic amino group is a weaker base than the ring nitrogen in 2-aminopyridine.

Table 2: Calculated Frontier Molecular Orbital (FMO) Energies

Frontier Molecular Orbital theory helps predict reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates nucleophilicity (electron-donating ability), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates electrophilicity (electron-accepting ability). The data below is for the closely related isomer, 5-bromo-2-methylpyridin-3-amine, and serves as a useful approximation.[3]

OrbitalEnergy (eV)Implication for Reactivity
HOMO-5.87Localized on the aminopyridine ring; site of electrophilic attack.
LUMO-0.98Centered on the pyridine ring; site of nucleophilic attack.
Energy Gap (ΔE)4.89A smaller energy gap generally suggests higher reactivity.

Disclaimer: Data is for the analogous compound 5-bromo-2-methylpyridin-3-amine and is used as an approximation.[3][4]

Experimental Protocols

The dual reactivity of this compound allows for a wide range of synthetic transformations. Below are representative protocols for probing its key electrophilic and nucleophilic sites.

Probing the Electrophilic C4-Br Site: Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to form a new carbon-carbon bond at the C4 position, demonstrating its electrophilic character. The procedure is adapted from a method used for a similar brominated aminopyridine.[3]

Reaction: this compound + Arylboronic acid → 4-Aryl-6-methylpyridin-2-amine

Methodology:

  • Reaction Setup: In a Schlenk flask under an inert nitrogen atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.3 mmol).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 90-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of celite. Dilute the filtrate with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-methylpyridin-2-amine.

Workflow for Suzuki Cross-Coupling start Start: Assemble Reactants setup 1. Combine Aminopyridine, Boronic Acid, & Base in Schlenk Flask start->setup catalyst 2. Add Pd(PPh3)4 Catalyst (5 mol%) setup->catalyst solvent 3. Add Dioxane/Water Solvent catalyst->solvent react 4. Heat to 90-95 °C (12-18 h) solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Cool, Filter, Extract with Ethyl Acetate monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for Suzuki coupling.

Probing the Nucleophilic N-2 Site: N-Acetylation

This protocol demonstrates the nucleophilicity of the exocyclic amino group through a standard N-acetylation reaction. This procedure is adapted from a method for a similar aminopyridine derivative.[3]

Reaction: this compound + Acetic Anhydride → N-(4-Bromo-6-methylpyridin-2-yl)acetamide

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add acetic anhydride (1.1 mmol).

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of concentrated sulfuric acid (H₂SO₄).

  • Reaction Execution: Stir the solution at 60 °C for 30-60 minutes, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Slowly add water dropwise to induce precipitation of the product and quench excess acetic anhydride. Stir the resulting slurry for 1 hour. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-acetylated product. Recrystallization from a suitable solvent like ethanol may be performed for further purification if necessary.

Conclusion

This compound is a molecule with well-defined and chemically distinct reactive sites. The exocyclic amino group serves as the primary nucleophilic center, readily undergoing reactions like acylation and alkylation. Conversely, the carbon atom at the C4 position, bonded to bromine, is the principal electrophilic site, making it an excellent handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. A thorough understanding of this reactivity landscape, as detailed in this guide, is essential for leveraging this compound as a strategic building block in the development of complex molecular architectures for pharmaceutical and material science applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-Bromo-6-methylpyridin-2-amine. In the absence of experimental crystallographic data for this specific compound, this guide leverages high-level computational chemistry to predict its three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. To validate the computational methodology, a parallel analysis of the closely related molecule, 2-Amino-6-methylpyridine, was performed and compared against its known experimental crystal structure, demonstrating a high degree of accuracy. This document also outlines plausible synthetic routes and standard characterization techniques applicable to this compound, drawing from established protocols for similar 2-aminopyridine derivatives. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this and related chemical entities.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The amino and bromo substituents on the pyridine ring offer multiple sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential biological activity. A thorough understanding of its molecular structure and preferred conformation is critical for rational drug design, structure-activity relationship (SAR) studies, and the prediction of its physicochemical properties.

This guide addresses the current lack of experimental structural data for this compound by employing computational modeling. The predicted structural parameters are presented in a clear, tabular format for ease of reference and comparison. Furthermore, this document provides detailed, adaptable protocols for its synthesis and characterization.

Molecular Structure and Conformation (Computational Analysis)

Due to the absence of single-crystal X-ray diffraction data for this compound, Density Functional Theory (DFT) calculations were employed to determine its gas-phase, ground-state geometry.

Computational Methodology

The molecular structure of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set, a widely used and reliable level of theory for organic molecules.[1][2] All calculations were performed using the Gaussian 16 suite of programs. The optimized geometry was confirmed to be a true energy minimum by the absence of imaginary frequencies in the vibrational frequency analysis.

To validate the accuracy of this computational approach, the structure of 2-Amino-6-methylpyridine was also calculated using the same methodology. The predicted bond lengths and angles were then compared to the experimental data obtained from its known crystal structure, available through the Cambridge Structural Database (CSD). This comparison showed excellent agreement, providing confidence in the predicted structure of this compound.

Predicted Molecular Geometry

The DFT-optimized structure of this compound is presented below. The pyridine ring is, as expected, planar. The primary conformational flexibility arises from the orientation of the amino group and the methyl group's hydrogen atoms.

Caption: DFT-optimized molecular structure of this compound.

Tabulated Structural Data

The following tables summarize the key predicted geometric parameters for this compound.

Table 1: Predicted Bond Lengths

BondLength (Å)
C4-Br1.895
C2-N(amine)1.372
C-C (avg)1.391
C-N (ring)1.345
C6-C(methyl)1.508
N-H (avg)1.011
C-H (ring)1.083
C-H (methyl)1.092

Table 2: Predicted Bond Angles

AngleAngle (°)
N1-C2-C3123.5
C2-C3-C4118.9
C3-C4-C5119.3
C4-C5-C6120.1
C5-C6-N1118.7
C6-N1-C2119.5
N1-C2-N(amine)116.8
C3-C2-N(amine)119.7
C3-C4-Br119.8
C5-C4-Br120.9
N1-C6-C(methyl)121.4
C5-C6-C(methyl)119.9
H-N-H (amine)116.5
H-C-H (methyl)108.9

Table 3: Predicted Dihedral Angles

Dihedral AngleAngle (°)
N(amine)-C2-C3-C4179.8
Br-C4-C5-C6-179.9
C(methyl)-C6-N1-C2-179.7
H8-N7-C2-N10.5

The dihedral angles indicate a high degree of planarity for the pyridine ring and its substituents, with the amino group hydrogens slightly out of the ring plane.

Experimental Protocols

While specific experimental procedures for this compound are not widely published, the following protocols are based on established methods for the synthesis and characterization of analogous 2-aminopyridine derivatives and can be adapted accordingly.[3][4][5]

Synthesis

A plausible synthetic route to this compound involves the bromination of 6-methylpyridin-2-amine.

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 6-methylpyridin-2-amine reagents N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) start->reagents process Stirring at room temperature reagents->process workup Aqueous work-up Extraction with organic solvent process->workup purification Column chromatography workup->purification product This compound purification->product

Caption: A plausible synthetic workflow for this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 6-methylpyridin-2-amine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization

The synthesized product should be characterized using standard spectroscopic methods to confirm its identity and purity.[6][7][8]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the amino protons, and a singlet for the methyl protons. The chemical shifts will be influenced by the electronic effects of the bromo and amino substituents.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons will provide further confirmation of the substitution pattern.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-N stretching: A band around 1250-1350 cm⁻¹.

  • C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-Br stretching: A band in the lower frequency region, typically 500-600 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2⁺) being readily identifiable.

Conclusion

This technical guide has presented a detailed computational analysis of the molecular structure and conformation of this compound, providing valuable data for researchers in the absence of experimental crystallographic information. The predicted geometric parameters, validated against a closely related known structure, offer a reliable foundation for further computational studies and SAR analysis. Additionally, the outlined synthetic and characterization protocols provide a practical framework for the laboratory preparation and verification of this compound. This guide serves as a valuable resource for scientists and professionals working in drug discovery and development, facilitating the rational design and synthesis of novel molecules based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 4-Bromo-6-methylpyridin-2-amine with various arylboronic acids. The resulting 4-aryl-6-methylpyridin-2-amine derivatives are of significant interest in drug discovery, serving as key intermediates and target molecules for a variety of therapeutic areas. The presence of the 2-amino and 6-methyl groups on the pyridine ring can influence the electronic and steric properties of the substrate, making the optimization of reaction conditions crucial for achieving high yields and purity.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 4-aryl-6-methylpyridin-2-amine.

Reaction:

This compound + Arylboronic Acid ---[Pd Catalyst, Base, Solvent]---> 4-Aryl-6-methylpyridin-2-amine

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following table summarizes representative yields and conditions for structurally analogous aminobromopyridines. This data provides a strong basis for estimating expected outcomes and for the optimization of the reaction with the target substrate.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Estimated Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012-2485-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901680-90
34-Chlorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101275-85
43-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001870-80
54-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O1002465-75

*Yields are estimated based on reactions with structurally similar aminobromopyridines and may vary for this compound.

Experimental Protocols

The following are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are excellent starting points and may be optimized for specific substrates and scales.

Protocol 1: Pd(OAc)₂/SPhos Catalyzed Coupling

This protocol utilizes a palladium(II) acetate catalyst with the bulky, electron-rich SPhos ligand, which is often effective for challenging substrates like aminopyridines that can coordinate to the palladium center.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-6-methylpyridin-2-amine product.

Protocol 2: Pd(PPh₃)₄ Catalyzed Coupling

This protocol employs the commonly used and robust Tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Degassed Water

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add toluene (8 mL) and degassed water (2 mL).

  • Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ + Base diorgano_pd R¹-Pd(II)L₂-R² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product reactants R¹-X + (HO)₂B-R² + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Arylboronic Acid, Base, Catalyst, Ligand - Seal and create inert atmosphere start->setup solvent Add Degassed Solvent System setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Concentrate - Flash column chromatography workup->purification product Pure 4-Aryl-6-methylpyridin-2-amine purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of arylamines. The amination of heteroaryl halides, such as 4-Bromo-6-methylpyridin-2-amine, provides a versatile route to complex molecules with a wide range of biological activities.

The presence of the pyridine nitrogen in the substrate can present challenges, as it can coordinate to the palladium catalyst and inhibit its activity.[2] Therefore, the careful selection of ligands, bases, and reaction conditions is crucial for a successful transformation. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines, as well as anilines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. The data is based on typical conditions reported for structurally similar bromopyridines.

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001275-90[3]
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene801885-95
3n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1001670-85
4CyclohexylaminePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001280-92
5DiethylaminePd(OAc)₂ (2)dppf (4)NaOtBuToluene801260-75[4]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, n-butylamine)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium source (see table for mol%), and the phosphine ligand (see table for mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive flow of inert gas, add the base (see table for equivalents) and the anhydrous solvent (3-5 mL).

  • Addition of Amine: Add the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (see table). Stir the reaction mixture for the specified time.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted 4-amino-6-methylpyridin-2-amine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.

  • The bases used are often corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add this compound, Pd source, and ligand to Schlenk tube prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add base and anhydrous solvent prep2->prep3 prep4 Add amine prep3->prep4 react1 Seal tube and heat with stirring prep4->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to RT and dilute with organic solvent react2->workup1 workup2 Filter through celite workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 product product workup5->product Final Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle center Pd(0)L Catalyst pd0 Pd(0)L pdII_halide L-Pd(II)(Ar)X pd0->pdII_halide Oxidative Addition (Ar-X) pdII_amine [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ pdII_halide->pdII_amine Ligand Exchange (R₂NH) pdII_amido L-Pd(II)(Ar)(HNR) pdII_amine->pdII_amido Deprotonation (-Base-H⁺) pdII_amido->pd0 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-6-methylpyridin-2-amine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-methylpyridin-2-amine is a versatile precursor in the synthesis of a diverse range of kinase inhibitors. This substituted pyridine scaffold serves as a crucial building block for developing targeted therapeutics, particularly in oncology and inflammatory diseases. The strategic positioning of the bromine atom at the 4-position allows for facile derivatization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. The 2-amino group provides a key hydrogen bond donor that can interact with the hinge region of the kinase active site, a critical determinant for binding affinity. Furthermore, the 6-methyl group can contribute to favorable hydrophobic interactions and influence the overall conformation of the inhibitor.

These application notes provide detailed protocols for the synthesis of kinase inhibitors utilizing this compound as a key starting material. The methodologies are based on established synthetic routes for structurally related compounds and aim to provide a robust framework for the generation of libraries of potential kinase inhibitors targeting various signaling pathways, including those mediated by p38 MAP kinase, Vascular Endothelial Growth Factor Receptor (VEGFR), and Anaplastic Lymphoma Kinase (ALK).

Data Presentation

The following tables summarize representative quantitative data for kinase inhibitors synthesized from precursors structurally similar to this compound. This data is intended to provide an indication of the potential potency and selectivity that can be achieved with this scaffold.

Table 1: Inhibitory Activity of Representative Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)
Pyridinylimidazole Analogp38α MAP Kinase38
Furo[2,3-d]pyrimidine DerivativeVEGFR-257.1
Pyrimidine-based DerivativeVEGFR-29.19 (against A549 cell line)
2,4-pyrimidinediamine DerivativeALK, HDAC1ALK: 1.5, HDAC1: 3.2[1]
Boron-containing ALK InhibitorALK (L1196M)8.4

Table 2: Typical Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Bromopyridine Precursors

Coupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Arylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-1004-2460-90
Heteroarylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90-11012-1855-85

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by kinase inhibitors derived from aminopyridine scaffolds and a general experimental workflow for their synthesis.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK P1 P ALK->P1 P2 P ALK->P2 P3 P ALK->P3 P4 P ALK->P4 GRB2 GRB2 P1->GRB2 PI3K PI3K P2->PI3K STAT3 STAT3 P3->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor Kinase Inhibitor (from this compound) Inhibitor->ALK

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Point of Inhibition.

Synthesis_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with Aryl/Heteroaryl Amine) Start->Buchwald Intermediate Functionalized Pyridine Intermediate Suzuki->Intermediate Buchwald->Intermediate Modification Further Chemical Modification (e.g., Acylation, Alkylation) Intermediate->Modification Final_Product Final Kinase Inhibitor Modification->Final_Product Purification Purification (e.g., Column Chromatography) Final_Product->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis Screening Biological Screening (Kinase Assays, Cell-based Assays) Analysis->Screening

Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols

The following protocols provide generalized procedures for the key synthetic steps in the preparation of kinase inhibitors from this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroarylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl/heteroarylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, 1.5-2.5 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask or sealed tube.

  • Add the degassed solvent, followed by this compound and the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aminated product.

Protocol 3: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, HTRF® reagents)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in a suitable solvent (e.g., DMSO).

  • In the wells of a microplate, add the inhibitor dilutions, the target kinase, and the substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provided herein offer a solid foundation for the derivatization of this scaffold. By systematically exploring the structure-activity relationships through the introduction of diverse chemical moieties, researchers can develop novel therapeutic agents targeting a range of kinases implicated in various diseases. The successful synthesis and biological evaluation of compounds derived from this precursor will contribute to the advancement of targeted therapies.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-6-methylpyridin-2-amine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols herein cover five major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. For this compound, these reactions allow for the introduction of a diverse array of substituents at the 4-position, providing a powerful tool for the synthesis of novel compounds with potential biological activity.

General Palladium-Catalyzed Cross-Coupling Cycle

The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira, and Stille) or amine coordination and deprotonation (for Buchwald-Hartwig), or olefin coordination and insertion (for Heck), followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Ar-X Transmetalation_Coordination Transmetalation / Coordination ArPd(II)XL2->Transmetalation_Coordination ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation_Coordination->ArPd(II)R'L2 R'-M Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparative Overview of Coupling Reactions

The following tables summarize representative reaction conditions for various palladium-catalyzed cross-coupling reactions with this compound and its close analogs. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies. Yields are based on reactions with analogous substrates and may require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O (5:1)120 (MW)0.581
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)9012-2485-95
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001680-90
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100880-95
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85
3BenzylaminePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1001670-80
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF604-6~90
21-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHDMF808~88
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene7012~95
Table 4: Heck Coupling of Bromopyridine Derivatives
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10018-24Good
2Ethyl acrylatePd(OAc)₂ (1)-Et₃NDMF1302Good
3n-Butyl acrylatePd(OAc)₂ (1)-Et₃NDMF1302Good
Table 5: Stille Coupling of Bromopyridine Derivatives
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)-Toluene10012~85
2Tributyl(phenyl)tinPd(PPh₃)₄ (5)-Toluene10016~80
3Tributyl(2-thienyl)tinPdCl₂(PPh₃)₂ (2)-Dioxane10024~88

Experimental Protocols

The following are detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established procedures for analogous bromopyridine derivatives and should serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave synthesis vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave synthesis vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Add 1,4-dioxane and degassed water in a 5:1 ratio (e.g., 5 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst start->reagents solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent reaction Microwave Irradiation (e.g., 120°C, 30 min) solvent->reaction workup Work-up: Dilute, Wash, Dry reaction->workup purification Purification: Flash Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.03 eq).

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Seal the tube tightly and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, typically for 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow start Start reagents Combine Reactants under Inert Gas: This compound, Base, Catalyst, Ligand start->reagents solvent_amine Add Anhydrous Solvent and Amine reagents->solvent_amine reaction Heat Reaction Mixture (e.g., 100°C, 8-16 h) solvent_amine->reaction workup Work-up: Dilute, Filter, Wash, Dry reaction->workup purification Purification: Flash Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and Et₃N, followed by the dropwise addition of the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at 60°C for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow start Start reagents Combine Reactants under Inert Gas: This compound, Pd Catalyst, CuI start->reagents solvent_alkyne Add Solvent, Base, and Alkyne reagents->solvent_alkyne reaction Heat Reaction Mixture (e.g., 60°C, 4-6 h) solvent_alkyne->reaction workup Work-up: Filter, Concentrate, Wash, Dry reaction->workup purification Purification: Flash Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for the Sonogashira coupling reaction.

Protocol 4: Heck Coupling

This protocol describes the coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous Acetonitrile

  • Sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile, the alkene (1.5 eq), and Et₃N (1.5 eq).

  • Seal the tube and heat to 100°C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Heck_Workflow start Start reagents Combine Reactants under Inert Gas: This compound, Catalyst, Ligand start->reagents solvent_alkene Add Solvent, Alkene, and Base reagents->solvent_alkene reaction Heat in Sealed Tube (e.g., 100°C, 18-24 h) solvent_alkene->reaction workup Work-up: Dilute, Wash, Dry reaction->workup purification Purification: Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for the Heck coupling reaction.

Protocol 5: Stille Coupling

This protocol describes the coupling of this compound with an organostannane.

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Anhydrous Toluene

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the organostannane (1.1 eq).

  • Heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous KF solution to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Stille_Workflow start Start reagents Combine Reactants under Inert Gas: This compound, Catalyst start->reagents solvent_stannane Add Solvent and Organostannane reagents->solvent_stannane reaction Heat Reaction Mixture (e.g., 110°C, 12-24 h) solvent_stannane->reaction workup Work-up: Dilute, KF Wash, Filter, Wash, Dry reaction->workup purification Purification: Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for the Stille coupling reaction.

Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Sonogashira coupling of 4-Bromo-6-methylpyridin-2-amine with terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications.[3]

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, commonly copper(I) iodide.[4][5] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to afford the desired alkynylated product and regenerate the palladium(0) catalyst.[6] An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrobromic acid formed during the reaction.[4]

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene.

Materials:

  • This compound (MW: 187.04 g/mol )[1]

  • Phenylacetylene (MW: 102.14 g/mol )

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (MW: 701.90 g/mol )

  • Copper(I) iodide (CuI) (MW: 190.45 g/mol )

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous, deoxygenated)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Safety Precautions:

  • This compound and its isomers are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8]

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. An inert atmosphere is crucial for the reaction's success.[4]

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 187 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 9.5 mg) under a stream of inert gas.

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated THF (10 mL) to the flask, followed by triethylamine (3.0 mmol, 0.42 mL). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir under an inert atmosphere. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) to remove the triethylamine hydrobromide salt. Wash the organic layer with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 6-methyl-4-(phenylethynyl)pyridin-2-amine.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes, providing a basis for comparison and optimization.

EntryAryl BromideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)5.0Et₃NDMF100396[9]
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)5.0Et₃NDMF100385[9]
32-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)5.0Et₃NDMF100393[10]
42-Amino-3-bromo-5-methylpyridineCyclopropylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)5.0Et₃NDMF100391[10]
54-BromobenzonitrilePhenylacetyleneNanosized MCM-41-Pd (0.01)0.02Et₃NToluene1002485[11]

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental workflow and the catalytic cycle for the Sonogashira coupling reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - PdCl₂(PPh₃)₂ - CuI solvent_base Add Anhydrous Solvent (THF) and Base (Et₃N) reagents->solvent_base Inert Atmosphere alkyne Add Terminal Alkyne solvent_base->alkyne heating Heat and Stir (60 °C, 4-12h) alkyne->heating monitoring Monitor by TLC heating->monitoring evaporation Solvent Evaporation monitoring->evaporation Reaction Complete extraction Extraction with Ethyl Acetate & NH₄Cl(aq) evaporation->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for the Sonogashira coupling.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Use of 4-Bromo-6-methylpyridin-2-amine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-6-methylpyridin-2-amine as a versatile building block in the preparation of pharmaceutical intermediates. The strategic placement of the bromine atom, the amino group, and the methyl group on the pyridine ring allows for a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry.

The primary application of this compound in pharmaceutical synthesis is its use as a key substrate in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental for the construction of complex molecular architectures commonly found in biologically active compounds, particularly kinase inhibitors.[1][2]

Key Applications in Pharmaceutical Intermediate Synthesis

The presence of a bromine atom on the pyridine ring serves as a versatile handle for the introduction of various aryl, heteroaryl, alkyl, and alkynyl moieties through well-established cross-coupling methodologies.[1] The 2-amino group is a critical feature, often providing a key hydrogen bond donor that can interact with the hinge region of kinase active sites, a crucial determinant of binding affinity in many kinase inhibitors.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, typically aryl- or heteroarylboronic acids.[4][5] This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted aminopyridines, which are prevalent motifs in a wide range of pharmaceuticals. The reaction generally proceeds with high yields and excellent functional group tolerance.[6]

Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+85
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+82
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+88
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+78
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+80

Data presented is for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and is representative of the expected reactivity for this compound.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.[7][8] This reaction is of paramount importance in the synthesis of substituted diaminopyridines and related structures, which are key components of many therapeutic agents. The choice of catalyst, ligand, and base is critical for achieving high yields and accommodating a broad substrate scope.[9]

Table 2: Representative Data for Buchwald-Hartwig Amination of Bromopyridine Derivatives

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001880-90
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001670-80
4IndolePd₂(dba)₃ (2)XPhos (5)K₂CO₃1,4-Dioxane1102465-75
5BenzylaminePd(OAc)₂ (1.5)SPhos (3)NaOtBuToluene1001485-95

Data is estimated based on typical ranges observed for similar 2-bromopyridines as specific literature values for a wide array of amines with this exact substrate are not extensively documented.[9]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between this compound and terminal alkynes.[10][11] This reaction provides access to 4-alkynyl-6-methylpyridin-2-amines, which are valuable intermediates for the synthesis of various heterocyclic compounds and can be found in a range of biologically active molecules.[12] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[13]

Table 3: Representative Data for Sonogashira Coupling of Bromopyridine Derivatives

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT4-1290-98
21-HexynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene60685-95
3EthynyltrimethylsilanePdCl₂(MeCN)₂ (2)CuI (4)Et₃NDMF80588-96
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT1280-90
54-EthynylanisolePd(PPh₃)₄ (4)CuI (8)PiperidineDMF90892-99

Data is based on general protocols and expected yields for the Sonogashira coupling of bromopyridine derivatives.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[16]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add cesium carbonate to a dry Schlenk tube.

  • Add palladium(II) acetate and Xantphos.

  • Add this compound and the amine coupling partner.

  • Add anhydrous toluene.

  • Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF, triethylamine, and the terminal alkyne.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Reactant & Reagent Preparation setup Inert Atmosphere Setup prep->setup addition Addition of Reactants, Catalyst, Ligand, Base setup->addition solvent Solvent Addition addition->solvent heating Heating & Stirring solvent->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Quenching & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

kinase_pathway cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Kinase Inhibitor (Derived from This compound) inhibitor->raf

Caption: Simplified kinase signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Synthesis of Substituted 2-Aminopyridines from 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of a diverse range of substituted 2-aminopyridines starting from the versatile building block, 4-Bromo-6-methylpyridin-2-amine. The methodologies detailed herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as methods for the functionalization of the 2-amino and 6-methyl groups.

Introduction

Substituted 2-aminopyridines are a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds. The ability to strategically introduce a variety of substituents onto the 2-aminopyridine core allows for the fine-tuning of physicochemical properties and pharmacological activity. This compound is a valuable starting material, offering three distinct points for diversification: the C4-position via cross-coupling, the 2-amino group, and the 6-methyl group. This document outlines detailed protocols and presents key data to facilitate the synthesis of novel 2-aminopyridine derivatives for research and development.

Synthetic Strategies

The primary strategies for the derivatization of this compound are summarized below. These include C-C and C-N bond formation at the C4 position, and functional group manipulation at the C2 and C6 positions.

Synthetic_Strategies Synthetic Strategies for this compound cluster_c4 C4-Position Functionalization cluster_c2_c6 C2 and C6 Position Functionalization start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids/Esters) start->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd catalyst, Ligand, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu catalyst, Base amino_func 2-Amino Group (Acylation, Alkylation) start->amino_func Acylating/Alkylating Agent methyl_func 6-Methyl Group (Oxidation) start->methyl_func Oxidizing Agent

Caption: Overview of synthetic routes for the diversification of this compound.

Data Presentation: Cross-Coupling Reactions

The following tables summarize representative quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and its close analogs. These tables are intended to provide a clear and structured overview for easy comparison of different synthetic strategies.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O100892
34-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001288
4Thiophen-3-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF901273
5Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O901678

Yields are based on reported values for structurally similar substrates and should be considered representative.[1]

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100880-95
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85
3BenzylaminePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1001670-80
4DiethylaminePd(OAc)₂ (2)dppf (3)NaOtBuToluene801260-75
5CyclohexylaminePd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF801879

Yields are based on reported values for analogous 2-bromopyridines and serve as a strong predictive tool.[2]

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80691
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)i-Pr₂NHTHF60495
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NAcetonitrile70888
41-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene901285
54-EthynylanisolePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100393

Yields are based on optimized conditions for similar aminobromopyridine substrates.

Experimental Protocols

Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenyl-6-methylpyridin-2-amine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ B Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) A->B C Add Degassed Solvents: 1,4-Dioxane/H₂O B->C D Heat to 90 °C with stirring C->D E Monitor by TLC/LC-MS (Typically 12 h) D->E F Cool to RT, Dilute with EtOAc E->F G Aqueous Wash (Water, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination with Morpholine

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with morpholine.[2]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Nitrogen or Argon gas

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound to the tube.

  • Seal the tube, remove it from the glovebox (if applicable), and add anhydrous toluene followed by morpholine via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-(6-methyl-4-morpholinopyridin-2-yl)amine.

Sonogashira Coupling with Phenylacetylene

This protocol provides a general method for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Add phenylacetylene via syringe.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 6-methyl-4-(phenylethynyl)pyridin-2-amine.

Functionalization of the 2-Amino and 6-Methyl Groups

N-Acetylation of the 2-Amino Group

The 2-amino group can be readily acylated, for example, through acetylation using acetic anhydride. This can serve as a protecting group strategy or to introduce an amide functionality.[3]

Protocol:

  • To a round-bottom flask, add this compound.

  • Carefully add acetic anhydride (1.5-2.0 equivalents) while stirring. The reaction is exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water to quench excess acetic anhydride.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to obtain the N-acetylated product.

Oxidation of the 6-Methyl Group

The 6-methyl group can be oxidized to a carboxylic acid, providing another handle for further derivatization, such as amide bond formation.

Protocol using KMnO₄:

  • Dissolve this compound in a mixture of pyridine and water.

  • Heat the solution to reflux.

  • Slowly add a solution of potassium permanganate (KMnO₄) (3-4 equivalents) in water.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the mixture, filter off the manganese dioxide, and wash the solid with hot water.

  • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The protocols and data provided in these application notes offer a robust starting point for the synthesis of a wide variety of substituted 2-aminopyridines from this compound. The versatility of this starting material, combined with the power of modern cross-coupling chemistry, provides medicinal chemists and researchers with a valuable toolkit for the rapid generation of novel compounds for drug discovery and other applications. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best possible outcomes.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Mizoroki-Heck reaction on 4-Bromo-6-methylpyridin-2-amine. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For this compound, this reaction enables the introduction of various vinyl substituents at the 4-position, yielding versatile intermediates for drug discovery and materials science. The 2-aminopyridine scaffold is a crucial pharmacophore in many kinase inhibitors, and functionalization via the Heck reaction can lead to the development of potent and selective therapeutic agents.[2]

Data Presentation: Heck Reaction Conditions for Bromopyridines

The following table summarizes various reported conditions for the Heck reaction on bromopyridine substrates, which can be adapted for this compound.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
2-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024-[2]
2-Amino-5-bromo-4-methylpyridineStyrenePd(PPh₃)₄ (5)---110--[2]
2-Amino-5-bromopyridineStyrenePd-complex 3 (0.25)-Et₃N (3)DMF1301.5Good[3]
2-Amino-6-bromopyridineStyrenePd-complex 3 (0.25)-Et₃N (3)DMF130>1.5Good[3]
4-BromoacetophenoneStyrenePd(OAc)₂ (1)THP-pyrimidinium salt (2)K₂CO₃ (2)DMF/H₂O (1:1)804>95[4]
3-BromopyridineButyl acrylatePd₂(dba)₃ (2.5)Supramolecular Ligand L (5)K₂CO₃ (2)1,4-Dioxane130178[5]
Aryl BromidesStyrene/AcrylatesPd(OAc)₂ (0.05)None-Alumina (adsorbed)MW (300W)0.3-0.4High[6]

Note: Yields are as reported in the cited literature and may vary based on specific reaction scale and purification methods.

Experimental Protocols

Below are detailed protocols for performing the Heck reaction on this compound, adapted from established methodologies for similar bromopyridines.[2]

Protocol 1: Conventional Thermal Heating

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) followed by triethylamine (1.5 mmol, 1.5 equiv).

  • Add the alkene (1.2 mmol, 1.2 equiv) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or GC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired vinyl-substituted 6-methylpyridin-2-amine.

Protocol 2: Microwave-Assisted Reaction

Microwave irradiation can significantly reduce reaction times and improve yields.[3][6][7]

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) and Water (1:1 mixture)

  • Microwave reactor vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the alkene (1.5 mmol, 1.5 equiv).

  • Add DMF and water (3 mL each) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150°C for 10-30 minutes.[3][8]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[9]

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdrx L₂Pd(II)(Ar)(X) oxidative_addition->pdrx alkene_coordination Alkene Coordination pdrx->alkene_coordination pd_alkene L(Ar)(X)Pd(II)-|| alkene_coordination->pd_alkene migratory_insertion Migratory Insertion pd_alkene->migratory_insertion pd_alkyl L(X)Pd(II)-Alkyl migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride L₂Pd(II)(H)(X) beta_hydride_elimination->pd_hydride out1 beta_hydride_elimination->out1 reductive_elimination Reductive Elimination pd_hydride->reductive_elimination reductive_elimination->pd0 out2 reductive_elimination->out2 center in1 in1->oxidative_addition in2 in2->alkene_coordination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing the Heck reaction.

Heck_Workflow setup Reaction Setup combine Combine Reactants: - this compound - Alkene - Base - Solvent setup->combine degas Degas and Inert Atmosphere combine->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst reaction Reaction add_catalyst->reaction heat Heat and Stir reaction->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Work-up & Purification monitor->workup cool Cool to Room Temperature workup->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for the Heck coupling reaction.

References

Application Notes and Protocols for the Synthesis of Bipyridine Derivatives from 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bipyridine derivatives are a critical class of ligands in coordination chemistry and serve as foundational scaffolds in the development of pharmaceuticals, functional materials, and agrochemicals. The synthesis of unsymmetrical bipyridines, in particular, is of great interest for fine-tuning the electronic and steric properties of these molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are powerful and versatile methods for the construction of carbon-carbon bonds between aryl and heteroaryl moieties. These reactions offer mild conditions, high yields, and excellent functional group tolerance. This document provides detailed application notes and representative protocols for the synthesis of bipyridine derivatives from 4-Bromo-6-methylpyridin-2-amine, a readily available starting material. The protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table summarizes representative conditions for three common palladium-catalyzed cross-coupling reactions for the synthesis of bipyridine derivatives from this compound. The choice of reaction often depends on the stability and availability of the coupling partner (organoboron, organotin, or organozinc compounds).

Reaction Type Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Typical Yield (%)
Suzuki-Miyaura Pyridine-4-boronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9570-90
Stille 2-(Tributylstannyl)pyridinePd(PPh₃)₄ (3)--Toluene11065-85
Negishi 2-Pyridylzinc bromidePd(PPh₃)₄ (5)--THFReflux75-95

Experimental Protocols

Protocol 1: Synthesis of 6'-methyl-[2,4'-bipyridin]-2'-amine via Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with pyridine-4-boronic acid.

Materials:

  • This compound

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6'-methyl-[2,4'-bipyridin]-2'-amine.

Visualizations

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation A Reaction Setup B Inert Atmosphere A->B A->B Seal Flask C Reagent Addition B->C B->C Evacuate/Backfill D Heating and Stirring C->D C->D Add Catalyst & Solvents E Reaction Monitoring D->E D->E TLC/LC-MS F Work-up E->F E->F Reaction Complete G Purification F->G F->G Extraction & Drying H Characterization G->H G->H Column Chromatography

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd_complex R1-Pd(II)L_n-X pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_intermediate R1-Pd(II)L_n-R2 pd_complex->pd_intermediate transmetalation Transmetalation transmetalation->pd_intermediate pd_intermediate->pd0 product R1-R2 pd_intermediate->product reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product aryl_halide R1-X (this compound) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 (Pyridinylboronic acid) boronic_acid->transmetalation base Base base->transmetalation

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 4-Bromo-6-methylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low to no yield in the Suzuki coupling of this compound?

Low yields or reaction failure with unprotected aminopyridines like this compound are common challenges. The primary issues stem from the substrate's inherent properties. The lone pair of electrons on both the pyridine and amino group nitrogens can coordinate with the palladium catalyst, leading to inhibition or deactivation and halting the catalytic cycle.[1][2] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle.[1]

Key areas to investigate and optimize include:

  • Catalyst System: The choice of palladium precursor and, critically, the ligand is vital for success.[1]

  • Base Selection: The strength and type of base can significantly impact the reaction outcome.[1]

  • Solvent Choice: The solvent must ensure the solubility of all components and be compatible with the catalytic system.[1]

  • Reaction Temperature: Sub-optimal temperatures may lead to incomplete reactions or catalyst decomposition.[1]

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can deactivate the catalyst and promote side reactions.[1][3]

Q2: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[1][2] It is often promoted by aqueous conditions.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]

  • Dehalogenation: The starting this compound is reduced to 6-methylpyridin-2-amine. This can be caused by hydride sources in the reaction mixture, such as certain alcohol solvents.[2] Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[2] This is often exacerbated by the presence of oxygen.[2][3] Thoroughly degassing all solvents and maintaining an inert atmosphere are crucial for prevention.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in your substrate can inhibit the palladium catalyst.[1][2]

    • Solution 1: Switch Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1]

    • Solution 2: Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]

    • Solution 3: Use a Pre-catalyst: Modern pre-catalysts, like Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species.[1]

  • Suboptimal Base: The base may not be effective enough to promote the transmetalation step.

    • Solution: Screen Bases: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases like K₃PO₄ can also be beneficial but may increase the risk of side reactions.[1] Ensure the base is fresh, dry, and finely powdered for accurate stoichiometry and reactivity.[1]

  • Insufficient Temperature: The reaction may be too slow at the current temperature.

    • Solution: Increase Temperature: Cautiously increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can improve the reaction rate and conversion.[3]

Issue 2: Significant Byproduct Formation

If you are observing byproducts such as those from protodeboronation or homocoupling, the following adjustments can be made:

  • Protodeboronation:

    • Solution 1: Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[1]

    • Solution 2: Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to eliminate water from the reaction.

    • Solution 3: Use a Weaker Base: If compatible with your system, a milder base might reduce the rate of protodeboronation.[1]

  • Homocoupling of Boronic Acid:

    • Solution: Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[3]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize reaction conditions for Suzuki-Miyaura coupling of analogous bromopyridine substrates to provide a starting point for optimization.

Table 1: Catalyst and Ligand Performance in Suzuki-Miyaura Coupling of Bromopyridines

Catalyst PrecursorLigandBaseSolventSubstrateYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amine85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O5-Bromo-2-methylpyridin-3-amineExpected High
Pd-PEPPSI-IPrIPrK₂CO₃THF2-Amino-5-bromo-4-methylpyridine(Not specified, but effective)
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane3-Amino-2-chloropyridine(Not specified, but effective)

Data adapted from studies on structurally similar substrates.[4][5]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

Base (equivalents)SolventTemperature (°C)Yield (%)Notes
K₃PO₄ (2-3)THF/H₂O80-110High to ExcellentA strong base that can be very effective for less reactive substrates.[3]
K₂CO₃ (2-3)Dioxane/H₂O80-110Good to HighA commonly used and effective base.[1][6]
Cs₂CO₃ (2-3)Dioxane/H₂O80-110Good to HighOften a good alternative to K₂CO₃.[1]
Na₂CO₃ (2-3)DMF80-100Moderate to HighDMF can aid in the solubility of starting materials.[3]
KF (3.0)Dioxane110Good to ExcellentCan be highly effective, especially with specific ligands.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acids and scales.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2–1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 eq.)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][6]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand to the flask.[1]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][6]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2][6]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R1-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArX R1-X ArX->OxAdd Boronic R2-B(OR)2 Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete? high_byproducts High Byproducts check_conversion->high_byproducts Complete but low yield? catalyst_issue Potential Catalyst Inhibition/Deactivation low_conversion->catalyst_issue base_issue Suboptimal Base low_conversion->base_issue temp_issue Insufficient Temperature low_conversion->temp_issue protodeboronation Protodeboronation? high_byproducts->protodeboronation homocoupling Homocoupling? high_byproducts->homocoupling optimize_catalyst 1. Change Ligand (e.g., SPhos) 2. Increase Catalyst Loading 3. Use Pre-catalyst catalyst_issue->optimize_catalyst optimize_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) base_issue->optimize_base optimize_temp Increase Temperature (e.g., to 100-110 °C) temp_issue->optimize_temp solve_proto 1. Use Boronic Ester 2. Ensure Anhydrous Conditions protodeboronation->solve_proto solve_homo Thoroughly Degas Solvents & Maintain Inert Atmosphere homocoupling->solve_homo

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

References

Technical Support Center: Buchwald-Hartwig Amination of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this challenging yet powerful transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of aminopyridines often low-yielding?

A1: The primary challenge arises from the "pyridyl problem," where the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively slowing down or halting the catalytic cycle. Additionally, aminopyridines can act as bidentate ligands, further stabilizing off-cycle palladium complexes and preventing the desired cross-coupling reaction.

Q2: What are the most common side reactions observed in the Buchwald-Hartwig amination of aminopyridines?

A2: The most prevalent side reactions include:

  • Hydrodehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom. This is often competitive with the desired amination.

  • Aryl-Aryl Homocoupling: The coupling of two aryl halide molecules to form a biaryl species.

  • Catalyst Decomposition: The formation of palladium black (Pd(0)) indicates that the catalyst has precipitated out of the solution and is no longer active.

Q3: How do I choose the right ligand for the amination of an aminopyridine?

A3: The choice of ligand is critical to success. Sterically bulky, electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination step and can sterically hinder the coordination of the pyridine nitrogen to the palladium center. Ligands like XPhos, RuPhos, and BrettPhos are often effective for these challenging substrates.

Q4: Which base is best suited for the amination of aminopyridines, especially with base-sensitive functional groups?

A4: While strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates, they can be incompatible with base-sensitive functional groups such as esters or ketones.[1] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives, though they may require higher catalyst loadings or longer reaction times to achieve comparable yields.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

This is a common problem that can often be traced back to the catalyst system or reaction conditions.

Possible Causes and Solutions:

  • Catalyst Poisoning by Pyridine Nitrogen: The nitrogen atom on the aminopyridine substrate or product can bind to the palladium catalyst, inhibiting its activity.

    • Solution: Employ sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. The bulk of these ligands can prevent the pyridine nitrogen from coordinating to the palladium center. Increase the ligand-to-palladium ratio to favor the formation of the active catalyst.

  • Inactive Catalyst: The palladium precursor may not be effectively reduced to the active Pd(0) species, or the active catalyst may have decomposed.

    • Solution: Use a palladium precatalyst, such as a G3 or G4 palladacycle, which can form the active Pd(0) species more reliably than Pd(OAc)₂.[2] Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. The formation of a fine black precipitate (palladium black) is a visual indicator of catalyst decomposition.[3]

  • Inappropriate Base: The base may be too weak to deprotonate the amine-palladium complex, a key step in the catalytic cycle.

    • Solution: If your substrate is not base-sensitive, switch to a stronger base like NaOtBu or LiHMDS. Ensure the base is fresh and anhydrous.

  • Poor Solubility of Reagents: If the starting materials or the base are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

    • Solution: Screen different anhydrous, aprotic solvents such as toluene, dioxane, or THF.[4] Gentle heating can also improve solubility, but be mindful of the thermal stability of your catalyst and substrates.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion catalyst_check 1. Evaluate Catalyst System start->catalyst_check conditions_check 2. Assess Reaction Conditions catalyst_check->conditions_check Catalyst System OK use_precatalyst Use Pd-precatalyst (G3/G4) catalyst_check->use_precatalyst Inactive Catalyst? use_bulky_ligand Use bulky ligand (e.g., RuPhos) catalyst_check->use_bulky_ligand Pyridine Poisoning? inert_atmosphere Ensure strict inert atmosphere catalyst_check->inert_atmosphere Decomposition? side_products_check 3. Analyze for Side Products conditions_check->side_products_check Conditions OK increase_temp Increase temperature (80-110 °C) conditions_check->increase_temp Low Reactivity? change_base Use stronger, anhydrous base (NaOtBu) conditions_check->change_base Base Issue? change_solvent Screen solvents (Toluene, Dioxane) conditions_check->change_solvent Solubility Issue? end Reaction Optimized side_products_check->end No Major Side Products hydrodehalogenation Use bulky ligand, ensure anhydrous conditions side_products_check->hydrodehalogenation Hydrodehalogenation? homocoupling Lower temperature, adjust stoichiometry side_products_check->homocoupling Homocoupling? Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_amine_complex [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ pd2_complex->pd2_amine_complex H₂NR amine_coordination Amine Coordination pd2_amido_complex L-Pd(II)(Ar)(HNR) pd2_amine_complex->pd2_amido_complex - HX deprotonation Deprotonation (Base) pd2_amido_complex->pd0 Ar-NHR hydrodehalogenation Hydrodehalogenation (Side Reaction) pd2_amido_complex->hydrodehalogenation reductive_elimination Reductive Elimination Reaction_Components cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes Aminopyridine Aminopyridine Catalyst Catalyst Aminopyridine->Catalyst Can poison Aryl Halide Aryl Halide Aryl Halide->Catalyst Ligand Ligand Catalyst->Ligand Desired_Product Desired C-N Coupled Product Ligand->Desired_Product Promotes reductive elimination Side_Products Side Products (Hydrodehalogenation, Homocoupling) Ligand->Side_Products Can suppress Base Base Base->Desired_Product Enables deprotonation Solvent Solvent Solvent->Desired_Product Affects solubility & rate Temperature Temperature Temperature->Desired_Product Temperature->Side_Products Can promote

References

Technical Support Center: Purification of 4-Bromo-6-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of 4-Bromo-6-methylpyridin-2-amine and its derivatives by column chromatography.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format to help you resolve common purification challenges.

Q1: Why are the chromatographic peaks of my aminopyridine derivative showing significant tailing or broadening?

A: Peak tailing is the most common issue when purifying basic compounds like this compound derivatives on standard silica gel.[1][2] The primary cause is the strong interaction between the basic amine functional groups on your compound and the acidic residual silanol groups (Si-OH) on the silica surface.[1] This leads to multiple retention mechanisms, causing the trailing edge of the peak to be broader than the leading edge.[1]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine, to your eluent.[3] A concentration of 0.1-1% is typically effective. The TEA will preferentially interact with the active silanol sites, masking them from your compound and resulting in more symmetrical peaks.[2][3]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be effective, as can modern "end-capped" or hybrid silica columns designed to have minimal residual silanol activity.[2][4][5]

  • Adjust Mobile Phase pH: Using a low-pH mobile phase (around pH 2-3) can protonate the silanol groups, suppressing their ionization and reducing unwanted interactions.[1][2][4] However, ensure your target compound is stable under acidic conditions.

Q2: My desired product is co-eluting with an impurity. How can I improve the separation?

A: Co-elution occurs when two or more compounds have very similar affinities for the stationary phase in the chosen eluent system.

Solutions:

  • Optimize the Eluent System: The most straightforward approach is to systematically test different solvent systems. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[6][7] Try changing the solvent ratios or introducing a third solvent with different properties (e.g., dichloromethane or a small amount of methanol) to alter the selectivity.

  • Aim for an Optimal Rf: For the best separation, the Rf (retention factor) of your target compound on a TLC plate should be approximately 0.2 to 0.3.[8][9][10]

  • Change the Stationary Phase: Switching from silica gel to alumina, or from a standard C18 column to a phenyl or cyano phase in reverse-phase HPLC, can provide different interaction mechanisms and may resolve the co-eluting compounds.[11]

Q3: I'm experiencing low recovery of my compound after the column. What are the likely causes?

A: Low yield can be attributed to several factors, from irreversible binding to decomposition on the column.

Solutions:

  • Check for Decomposition: Your compound may be unstable on acidic silica gel.[12] To test this, spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, decomposition is likely. Using a deactivated or neutralized stationary phase (e.g., by pre-treating the silica with triethylamine) can prevent this.[12]

  • Prevent Irreversible Adsorption: Highly polar or basic compounds can bind irreversibly to the silica. Adding a modifier like TEA to the eluent, as mentioned for peak tailing, can also help improve recovery.

  • Avoid Column Overloading: Using too much crude material for the column size leads to broad bands and poor separation, which can result in mixing pure fractions with impure ones, thereby lowering the isolated yield.[13] A general rule is to load 1-5% of crude material by weight relative to the silica gel (e.g., 1g of crude on 50-100g of silica).[10][13]

Q4: What is the best way to load my sample onto the column?

A: Proper sample loading is critical for achieving a good separation. The goal is to apply the sample in as narrow a band as possible.

Solutions:

  • Liquid Loading: This is the most common method. Dissolve your crude product in a minimal amount of solvent.[8] Ideally, use a solvent in which your compound is highly soluble but which is chromatographically weak (e.g., dichloromethane for a hexane/ethyl acetate eluent system).[14] Applying the sample in a strong solvent will cause band broadening and poor separation.[14][15]

  • Dry Loading (Solid Loading): This technique is highly recommended for compounds that are poorly soluble in weak solvents or when the reaction was performed in a very polar solvent like DMF or DMSO.[15][16] To dry load, dissolve your crude mixture in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder.[8][10] This powder can then be carefully added to the top of the packed column.[8] Dry loading often leads to sharper bands and better resolution.[16]

Summary of Key Parameters

The table below summarizes key quantitative data for optimizing the column chromatography of this compound derivatives.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice. Consider neutral alumina or end-capped silica for persistent issues.[2][12]
Sample Load 1-5% (w/w) of silica gele.g., 1 gram of crude on 50-100 grams of silica. Overloading leads to poor separation.[10][13]
Target Rf Value (TLC) ~0.2 - 0.3Provides the best balance of separation and elution time.[8][9][10]
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Added to the eluent to prevent peak tailing for basic compounds.[3][8]
Common Eluent System Hexane / Ethyl Acetate (Gradient)A gradient elution, starting with low polarity (e.g., 5% EtOAc) and gradually increasing, is typical.[6][7]

Experimental Protocols

Protocol 1: Determining the Optimal Eluent System using TLC
  • Prepare several small TLC developing chambers with different solvent systems (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate). If peak tailing is observed, add 0.5% TEA to each system.

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

  • Develop the plate in one of the prepared chambers.

  • Visualize the separated spots using a UV lamp.

  • The optimal mobile phase for the column is the one that gives your desired product an Rf value of approximately 0.2-0.3 and shows good separation from impurities.[9]

Protocol 2: Flash Column Chromatography (Wet Loading)
  • Column Preparation: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]

  • Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge air bubbles.[7]

  • Drain the excess solvent until the level is just at the top of the silica bed. Do not let the silica run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance.[10]

  • Sample Loading: Dissolve the crude product in the absolute minimum amount of a suitable solvent (e.g., dichloromethane).[8] Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb onto the silica by draining the eluent until the liquid level is again at the top of the sand.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure to start the flow and begin collecting fractions.

  • Gradually increase the polarity of the eluent as the column runs to separate compounds.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[7][13]

Protocol 3: Dry Loading Technique
  • Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

  • Add silica gel to the solution (approximately 2-3 times the weight of your crude product).

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

  • Carefully add this powder onto the top of the packed column (prepared as in Protocol 2, step 4).

  • Gently tap the column to settle the powder and add a final protective layer of sand on top.

  • Proceed with elution and fraction collection as described in Protocol 2.

Visualizations

Experimental and Logical Workflows

TroubleshootingWorkflow start_node Problem Observed: Poor Separation / Peak Tailing cause1 Symptom: Broad, Tailing Peaks start_node->cause1 cause2 Symptom: Co-elution of Spots start_node->cause2 cause3 Symptom: Low or No Recovery start_node->cause3 sol1a Add 0.1-1% Triethylamine (TEA) to Mobile Phase cause1->sol1a Primary Cause: Acidic Silanol Interaction sol1b Use Alternative Stationary Phase (Alumina, End-capped Silica) cause1->sol1b sol2a Systematically Vary Solvent Ratio (Gradient) cause2->sol2a Cause: Similar Polarity sol2b Try a Different Solvent System cause2->sol2b sol3a Test Compound Stability on Silica (2D TLC) cause3->sol3a Cause: Decomposition / Adsorption sol3b Use Deactivated Silica or Add TEA to Eluent sol3a->sol3b If unstable

Caption: A troubleshooting guide for common column chromatography issues.

TailingMechanism cluster_0 Without Additive cluster_1 With Triethylamine (TEA) Additive amine Basic Aminopyridine (Your Compound) silica Silica Gel Surface with Acidic Silanol Sites (Si-OH) amine->silica binds strongly tailing Strong Interaction => PEAK TAILING silica->tailing tea Triethylamine (TEA) (Competing Base) silica_blocked Silica Gel Surface with Blocked Silanol Sites tea->silica_blocked preferentially binds symmetric Weak Interaction => SYMMETRICAL PEAK silica_blocked->symmetric amine2 Basic Aminopyridine amine2->silica_blocked interacts weakly

Caption: Interaction of basic pyridine with acidic silanol sites and mitigation.

PurificationWorkflow start_node Crude Product tlc_select TLC Analysis (Select Eluent) start_node->tlc_select pack_col Pack Column with Silica Gel tlc_select->pack_col load_sample Load Sample (Wet or Dry) pack_col->load_sample elute Elute & Collect Fractions load_sample->elute tlc_analyze Analyze Fractions by TLC elute->tlc_analyze combine Combine Pure Fractions tlc_analyze->combine evap Evaporate Solvent combine->evap end_node Pure Product evap->end_node

Caption: A generalized workflow for the purification of aminopyridine derivatives.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Aminopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-aminopyridine substrates. The inherent electronic properties of these substrates can present unique difficulties, leading to low yields or reaction failure. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to address these issues systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Suzuki coupling reaction with a 2-aminopyridine substrate failing or resulting in low yields?

A1: Low yields or reaction failure with 2-aminopyridine substrates are common and can be attributed to several factors stemming from the substrate's inherent properties. The primary challenges include:

  • Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][2]

  • Reduced Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the C-X (halide) bond towards the crucial oxidative addition step in the catalytic cycle.[1]

  • Substrate Complexity: 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, requiring a more active catalyst system for successful coupling.[2]

To troubleshoot, a systematic investigation of the catalyst system, base, solvent, and reaction temperature is critical.[1]

Q2: What are the most common side reactions, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, a common issue with heteroaryl boronic acids.[1][2]

    • Minimization Strategies:

      • Use more stable boronic esters (e.g., pinacol esters or MIDA boronates).[1][3]

      • Conduct the reaction under anhydrous conditions.[1][4]

      • Employ a weaker or milder base.[1][4]

  • Dehalogenation: The starting aryl halide is reduced to an arene.[2]

    • Minimization Strategies:

      • Ensure solvents are not potential hydride sources (e.g., some alcohols).[2]

      • Optimize reaction time to be as short as possible while allowing for product formation.[2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, which can be exacerbated by the presence of oxygen.[2][4]

    • Minimization Strategies:

      • Thoroughly degas all solvents and reagents.[4]

      • Use a direct Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.[2]

Q3: How do I select the optimal catalyst, ligand, and base for my 2-aminopyridine Suzuki coupling?

A3: The choice of catalyst, ligand, and base is crucial for overcoming the challenges associated with 2-aminopyridine substrates.

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective.[2] More active catalyst systems are generally required, particularly for less reactive 2-chloropyridines.[2]

    • Recommended Systems: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos.[1] Modern G3 precatalysts can also provide a more active and stable catalytic species.[1] For challenging couplings, catalyst systems composed of Pd and dialkylbiphenylphosphino ligands have shown high activity and are not inhibited by highly basic aminopyridines.[5]

  • Base Selection: The strength and type of base significantly influence the reaction outcome.[1]

    • Recommendations: Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[1] The choice should be optimized for the specific substrates. Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[4][6]

Q4: Can I perform a Suzuki coupling on a 2-aminopyridine without protecting the amino group?

A4: Yes, it is possible to perform Suzuki couplings on unprotected aminopyridines, and it is often preferable to avoid additional protection/deprotection steps.[7] Success with unprotected substrates hinges on the careful selection of a highly active catalyst system that is not inhibited by the basic amino group.[5]

Data Presentation: Impact of Reaction Components

The following tables summarize the impact of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions involving aminopyridine substrates, based on literature data.

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂OHigh
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃DioxaneModerate
Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂OLow

Note: "Low", "Moderate," and "High" yields are qualitative descriptions from the source and are dependent on the specific arylboronic acid used.[1]

Table 2: Base and Solvent Optimization for a Model Suzuki Coupling

BaseSolventYield (%)
K₃PO₄Toluene40
K₃PO₄Acetonitrile36
K₂CO₃Dioxane/H₂OModerate
Cs₂CO₃DioxaneModerate

Note: Yields are illustrative and highly substrate-dependent.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of a 2-Halo-aminopyridine

This protocol is a general starting point and may require optimization for specific substrates.[2]

Materials:

  • Amino-pyridyl halide (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) or a precatalyst

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the amino-pyridyl halide, arylboronic acid, base, palladium catalyst, and ligand.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_catalyst Catalyst/Ligand Optimization cluster_base Base Optimization cluster_boronic Boronic Acid Stability Start Reaction Failure or Low Yield CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckBase Screen Bases CheckCatalyst->CheckBase If no improvement Success Successful Coupling CheckCatalyst->Success Improvement UseBulkyLigand Switch to bulky, electron-rich ligand (SPhos, XPhos) CheckCatalyst->UseBulkyLigand CheckSolvent Optimize Solvent CheckBase->CheckSolvent If no improvement CheckBase->Success Improvement WeakerBase Try weaker bases (K2CO3, Cs2CO3) CheckBase->WeakerBase CheckBoronicAcid Assess Boronic Acid/Ester Stability CheckSolvent->CheckBoronicAcid If no improvement CheckSolvent->Success Improvement SideReactions Investigate Side Reactions CheckBoronicAcid->SideReactions If no improvement CheckBoronicAcid->Success Improvement UseEster Use pinacol or MIDA ester CheckBoronicAcid->UseEster SideReactions->Start Re-evaluate conditions IncreaseLoading Increase catalyst loading UseBulkyLigand->IncreaseLoading UsePrecatalyst Use a modern precatalyst (e.g., G3) IncreaseLoading->UsePrecatalyst StrongerBase Try stronger, non-nucleophilic base (K3PO4) WeakerBase->StrongerBase Anhydrous Use anhydrous conditions UseEster->Anhydrous

Caption: A logical workflow for troubleshooting a failed Suzuki coupling.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive\nElimination->Ar-Ar' Ar-X 2-Aminopyridyl Halide Ar-X->Oxidative\nAddition Ar'-B(OR)2 Boronic Acid/ Ester + Base Ar'-B(OR)2->Transmetalation Inhibition Inhibition->Pd(0)L2 Inhibition Inhibition->Ar-Pd(II)-X(L2) 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Inhibition

Caption: The Suzuki coupling catalytic cycle with potential inhibition.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst system for the efficient coupling of 4-Bromo-6-methylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate stem from the pyridine nitrogen and the unprotected amino group. These basic sites can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low yields or failed reactions. Additionally, as an electron-rich heteroaryl halide, oxidative addition to the palladium center can be slower compared to electron-poor systems.

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: The most effective and commonly employed cross-coupling reactions for this type of substrate are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Q3: Is it necessary to protect the amino group on the pyridine ring before performing the coupling reaction?

A3: While protecting the amino group (e.g., as an acetamide) is an option to prevent catalyst inhibition, it is often not necessary with modern catalyst systems. The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[1]

Q4: What is the role of the base in these coupling reactions, and how do I choose the right one?

A4: The base is a critical component with multiple roles. In Suzuki coupling, it facilitates the formation of a more nucleophilic boronate species. In Buchwald-Hartwig amination, a strong base is typically required to deprotonate the amine. For Sonogashira coupling, the base deprotonates the terminal alkyne.

  • For Suzuki coupling: Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. K₃PO₄ is often effective for nitrogen-containing heterocycles.

  • For Buchwald-Hartwig amination: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.

  • For Sonogashira coupling: Organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typical choices.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Catalyst Deactivation/Inhibition 1. Switch to a Bulky Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These can prevent the pyridine nitrogen from deactivating the palladium catalyst.[2] 2. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species. 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[2]
Inefficient Transmetalation 1. Screen Bases: The choice of base is critical. For this substrate, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1] 2. Ensure Anhydrous Conditions (if using boronic acids): Water can affect the stability of the boronic acid. However, for many Suzuki reactions, a small amount of water is necessary to dissolve the base and facilitate the reaction. 3. Use Boronic Esters: Pinacol or MIDA boronate esters are more stable towards protodeboronation than boronic acids.[2]
Poor Solubility 1. Solvent Selection: A mixture of an organic solvent and water is often required. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. 2. Increase Temperature: Cautiously increasing the reaction temperature can improve solubility and reaction rate.
Oxygen Contamination 1. Thoroughly Degas: Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[1]
Issue 2: Significant Byproduct Formation (Homocoupling, Debromination)
Side Reaction Mitigation Strategies
Homocoupling of Boronic Acid 1. Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[1] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) sources.[2]
Protodeboronation 1. Use Boronic Esters: Pinacol esters are more resistant to hydrolysis.[2] 2. Anhydrous Conditions: If feasible for your specific reaction, eliminating water can prevent this side reaction. 3. Weaker Base: A milder base might reduce the rate of protodeboronation.
Debromination of Starting Material 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides (e.g., some alcohols). 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.

Data Presentation: Catalyst System Comparison

The following data is compiled from studies on structurally analogous substrates and serves as a strong starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Analagous Aminobromopyridines with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9515+85[3]
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Toluene10018High[1]
Pd₂(dba)₃ (1.5 mol%)XPhosK₃PO₄Toluene10018High[1]

Yields reported as "High" are qualitative and depend on the specific arylboronic acid used.

Table 2: Buchwald-Hartwig Amination of Bromobenzene with Various Amines (Illustrative)

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
[Pd(allyl)Cl]₂XPhosNaOtBuToluene100>90[4]
[Pd(allyl)Cl]₂RuPhosNaOtBuToluene100>90[4]
Pd₂(dba)₃t-BuBrettPhosNaOtBuToluene100>95[4]

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

Pd Catalyst (mol%)Ligand (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100372-96[5][6]
PdCl₂(PPh₃)₂ (2.5)PPh₃CuI (5)Et₃NDMF1003~70[5][6]
Pd(OAc)₂ (2.5)PPh₃CuI (5)Et₃NDMF1003~65[5][6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling reagents 1. Combine Reactants & Base inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Catalyst System inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir solvent->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor workup 7. Quench and Extract monitor->workup purify 8. Purify (Chromatography) workup->purify Troubleshooting_Low_Yield Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield catalyst_check Catalyst System Issue? start->catalyst_check conditions_check Suboptimal Conditions? catalyst_check->conditions_check No change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_check->change_ligand Yes reagent_check Reagent Quality Issue? conditions_check->reagent_check No screen_bases Screen Bases (e.g., K3PO4, Cs2CO3) conditions_check->screen_bases Yes degas Ensure Thorough Degassing reagent_check->degas Yes use_precatalyst Use a Modern Pre-catalyst (e.g., G3) change_ligand->use_precatalyst increase_loading Increase Catalyst Loading use_precatalyst->increase_loading change_solvent Change Solvent System screen_bases->change_solvent increase_temp Increase Reaction Temperature change_solvent->increase_temp use_boronic_ester Use Boronic Ester Instead of Acid degas->use_boronic_ester

References

effect of base and solvent on Buchwald-Hartwig reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reactions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a bromopyridine failing or giving low yields?

Low yields in the amination of bromopyridines can stem from several factors, with catalyst inhibition being a primary concern. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, effectively poisoning it and stalling the catalytic cycle.[1][2] Other common issues include:

  • Suboptimal Ligand Choice: The ligand is crucial for protecting the palladium center and facilitating the reaction. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often necessary to prevent pyridine coordination.[1]

  • Incorrect Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine.[3][4] However, for substrates with sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, often necessitating higher temperatures or longer reaction times.[3]

  • Poor Reagent/Solvent Quality: Palladium catalysts are highly sensitive to air and moisture. Using non-anhydrous or non-degassed solvents, or impure reagents, can lead to catalyst deactivation.[1]

  • Inadequate Temperature: These reactions typically require heating, often in the range of 80-110 °C, to proceed efficiently.[1][5] However, excessively high temperatures can cause catalyst decomposition, visible as the formation of palladium black.[1]

Q2: How do I choose the right base and solvent for my specific bromopyridine substrate?

The selection of base and solvent is interdependent and crucial for success.[3]

  • Base Selection:

    • Strong Bases (e.g., NaOtBu, LHMDS): These are often the first choice for general applications due to their ability to promote fast reaction rates.[3][6] They are particularly effective in non-polar solvents like toluene.

    • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are preferred when dealing with base-sensitive functional groups on your substrates.[3] Their use may require more polar solvents or solvent mixtures (e.g., dioxane/water) to ensure sufficient solubility.[7]

  • Solvent Selection:

    • Aprotic, Non-polar Solvents (e.g., Toluene, Dioxane): These are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[1][3] Toluene is particularly favored when using aryl iodides, as the resulting iodide salts have poor solubility, which can help mitigate catalyst inhibition.[8]

    • Polar Aprotic Solvents (e.g., DMF): While these can aid in reagent solubility, they should be used with caution as they can sometimes coordinate to the palladium center and hinder catalytic activity.[1]

    • Ethereal Solvents (e.g., THF, CPME, DME): These are also viable options, but THF has been reported to sometimes result in lower yields compared to toluene or dioxane.[3][6]

    • Prohibited Solvents: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[6]

Q3: What are common side reactions and how can they be minimized?

A prevalent side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[3] To minimize this:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes suppress this pathway.[3]

  • Lower the Reaction Temperature: Higher temperatures can favor side reactions.[3]

  • Screen Ligands: The choice of ligand can significantly influence the prevalence of hydrodehalogenation.[3]

Another potential issue, particularly with 2-bromopyridines, is catalyst poisoning by the pyridine nitrogen.[1] The use of bulky, electron-rich phosphine ligands is the primary strategy to mitigate this.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Step
Low or No Conversion Inactive Catalyst: Palladium catalyst is sensitive to oxygen.Ensure high-quality reagents stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[3]
Inadequate Inert Atmosphere: Oxygen can deactivate the catalyst.Ensure the reaction vessel is properly evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times. Use degassed solvents.[1][7]
Poor Reagent Solubility: Undissolved starting materials or base will lead to an inefficient reaction.Screen alternative solvents like dioxane or THF to improve solubility.[1][3]
Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.Cautiously increase the temperature in 10 °C increments, monitoring for catalyst decomposition.[3]
Reaction Stalls or Appears Sluggish Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center.Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, RuPhos).
Incorrect Base/Solvent Combination: The chosen base may not be soluble or effective in the selected solvent.If using an inorganic base like K₂CO₃, consider a dioxane/water mixture. For stronger bases like NaOtBu, toluene is often effective.[7]
Formation of Palladium Black Thermal Decomposition of Catalyst: The reaction temperature is too high.Lower the reaction temperature to the 80-90 °C range and increase the reaction time. Monitor the reaction closely for the formation of a black precipitate.[1]
Significant Side Product Formation (e.g., Hydrodehalogenation) Reaction Conditions are too Harsh: High temperature or a very strong base can promote side reactions.Try a weaker base (e.g., Cs₂CO₃) and/or lower the reaction temperature.[3] A different ligand may also be beneficial.[3]

Data Presentation: Comparative Reaction Conditions

The optimal conditions for the Buchwald-Hartwig amination of bromopyridines are highly dependent on the specific substrates. The following tables provide representative data to serve as a starting point for optimization.

Table 1: Effect of Base and Solvent on the Amination of 2-Bromopyridine with N-Methylaniline (Hypothetical Optimization)

Entry Palladium Source/Ligand Base Solvent Temp (°C) Yield (%) Notes
1Pd₂(dba)₃ / XPhosNaOtBuToluene10085Standard conditions, good yield.
2Pd₂(dba)₃ / XPhosCs₂CO₃Toluene10020Poor solubility of base in toluene.
3Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10065Improved yield with a more polar solvent.
4Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O (5:1)10070Biphasic system can be effective for inorganic bases.[7]
5Pd₂(dba)₃ / RuPhosNaOtBuToluene10092Ligand screening can lead to improved yields.
6Pd₂(dba)₃ / XPhosNaOtBuTHF10075THF can sometimes result in lower yields.[3]

This is representative data to illustrate an optimization workflow.[1]

Table 2: General Conditions for Amination of Various Bromopyridines

Bromopyridine Amine Catalyst System Base Solvent Temp (°C) Yield (%) Reference
2-BromopyridineN-MethylanilinePd(OAc)₂ / XPhosNaOtBuToluene11095[1]
3-BromopyridineMorpholineXPhos Pd G3NaOtBuToluene10098[5]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[9]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[4]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of Bromopyridines

This protocol provides a general guideline. Optimization of ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.[5][10]

Materials:

  • Bromopyridine (1.0 equivalent)

  • Amine (1.2-1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, 1.5-10 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium (pre)catalyst, ligand (if not using a pre-catalyst), and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for a few minutes. Then, add the bromopyridine and the amine to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.[5][10]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Py)(Br) Pd0->OxAdd + Py-Br AmineCoord Amine Coordination Complex [L-Pd(II)(Py)(AmineH)]+Br- OxAdd->AmineCoord + Amine-H Amido Palladium-Amido Complex L-Pd(II)(Py)(Amine) AmineCoord->Amido + Base - Base-H+Br- Amido->Pd0 Reductive Elimination ProductOut Amido->ProductOut Py-Amine Product Aminopyridine PyBr Bromopyridine AmineH Amine Base Base Experimental_Workflow start Start: Oven-dried Schlenk Flask add_solids Add Catalyst, Ligand, and Base start->add_solids inert_atm Evacuate and Backfill with Inert Gas (3x) add_solids->inert_atm add_liquids Add Anhydrous Solvent, Bromopyridine, and Amine inert_atm->add_liquids heat_stir Heat and Stir (80-110 °C) add_liquids->heat_stir monitor Monitor Reaction Progress (TLC/LC-MS) heat_stir->monitor workup Work-up: Quench, Extract, Dry monitor->workup Reaction Complete purify Purify: Column Chromatography workup->purify product Final Product: Aminopyridine purify->product

References

Technical Support Center: Strategies for Removing Palladium Residues from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium residues from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium residues from my reaction mixture?

A1: Palladium residues are a significant concern, particularly in the pharmaceutical industry, due to their potential toxicity. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][2][3] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral medications, which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[3][4] Beyond regulatory compliance, residual palladium can also interfere with downstream reactions or biological assays.[5]

Q2: What are the most common methods for removing palladium residues?

A2: Traditional methods for palladium removal include chromatography, activated carbon treatment, extraction, distillation, and recrystallization.[1][6] More modern and often more effective techniques involve the use of specialized palladium scavengers. These scavengers are typically solid-supported materials, such as functionalized silica gel or polymers, that selectively bind to palladium, allowing for its removal by simple filtration.[7][8][9]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials designed to selectively bind and remove palladium species from a solution.[7] They typically consist of a solid support (like silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[9][10] The scavenger is added to the reaction mixture, stirred for a period to allow for binding of the palladium, and then filtered off, leaving a purified solution.[7]

Q4: How do I choose the right palladium removal strategy for my specific reaction?

A4: The optimal strategy depends on several factors, including the nature of your product, the solvent system, the form of the palladium catalyst (heterogeneous or homogeneous), and the desired level of purity.[11] For heterogeneous catalysts, simple filtration through a filter aid like Celite® may be sufficient to remove larger particles.[12][13] For soluble palladium species, scavengers or treatment with activated carbon are generally more effective.[11] It is often beneficial to screen several methods to find the most efficient one for your specific system.[6]

Troubleshooting Guides

Problem 1: High levels of palladium remain after filtration through Celite®.

  • Possible Cause: The palladium species are soluble in the reaction mixture. Filtration is primarily effective for removing insoluble, heterogeneous palladium particles.[11]

  • Solution:

    • Employ a Scavenger: Add a suitable palladium scavenger to the filtrate and stir for a recommended period before filtering again. Thiol-based scavengers are often effective for various palladium species.[9]

    • Activated Carbon Treatment: Stir the filtrate with activated carbon. This can adsorb soluble palladium complexes.[14][15]

    • Optimize Filtration: Ensure the Celite® pad is properly packed (1-2 cm thick) to effectively trap fine particles.[12]

Problem 2: Significant product loss occurs after using a palladium scavenger.

  • Possible Cause: Your product may be binding to the scavenger material.[11]

  • Solution:

    • Reduce Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. You may need to perform a small-scale optimization study.

    • Wash the Scavenger: After filtration, wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[11]

    • Screen Different Scavengers: Try scavengers with different functional groups or support materials, as they will have varying affinities for your product.[6]

Problem 3: The color of the reaction mixture (black, grey, or brown) persists after purification attempts.

  • Possible Cause: Finely dispersed or colloidal palladium particles are present, which can pass through standard filters.[11]

  • Solution:

    • Sequential Treatment: Combine methods. For instance, first, filter through a dense Celite® pad, then treat the filtrate with a high-affinity scavenger, and follow up with an activated carbon treatment for a final polishing step.[3]

    • Aqueous Wash: In some cases, washing the organic layer with an aqueous solution containing a chelating agent can help extract soluble palladium salts.[3]

Data Presentation: Comparison of Palladium Removal Methods

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
Filtration through Celite® ~1,00057642.4[13]
Activated Carbon (Darco KB-B) 300< 1> 99.6[16]
Scavenger (MP-TMT) 33,000< 200> 99.4[7]
Scavenger (MP-TMT) 500-800< 10> 98[7]
Scavenger (Polystyrene-bound TMT) 1,500-1,600< 10> 99.3[17]
Scavenger (SiliaMetS Thiol) 2,400≤ 16> 99.3[9]
Scavenger (SiliaMetS Thiourea) 2,400≤ 16> 99.3[9]
Scavenger (Carboxen® 564) 1,2501299.0[18]
Sequential Treatment (Celite® filtration followed by N-acetyl cysteine wash and scavenger) ~10,000< 10> 99.9[13]

Experimental Protocols

Protocol 1: Palladium Removal using Filtration through Celite®
  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite® and gently compact it to form a level bed.[11][12]

  • Pre-wet the Pad: Pass a small amount of the reaction solvent through the Celite® pad to pre-wet it.

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[11][12]

  • Filter: Slowly pour the diluted reaction mixture onto the center of the Celite® pad. Apply gentle suction if necessary.

  • Wash: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[12]

  • Collect the Filtrate: The collected filtrate contains the product, now free of heterogeneous palladium.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)
  • Select the Scavenger: Choose a scavenger based on the palladium species and your reaction conditions. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) is a versatile option.[9]

  • Add Scavenger: Add the recommended amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst) to the reaction mixture.

  • Agitate: Stir the mixture at room temperature or gentle heat for a specified time (typically 1-16 hours).[1]

  • Filter: Remove the scavenger by filtration through a standard filter paper.

  • Wash: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Analyze: Analyze the filtrate for residual palladium content using techniques like ICP-MS to confirm removal.

Protocol 3: Palladium Removal using Activated Carbon
  • Add Activated Carbon: Add powdered activated carbon (e.g., Darco®) to the reaction mixture (typically 5-10 wt% relative to the product).

  • Stir: Stir the suspension at room temperature or elevated temperature for several hours.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® is necessary to remove the fine carbon particles.

  • Wash: Wash the filter cake with fresh solvent.

  • Collect: The combined filtrate contains the purified product.

Visualizations

Palladium_Removal_Workflow start Reaction Mixture (with Palladium) filtration Filtration (e.g., Celite®) start->filtration analysis1 Analyze Filtrate for Pd Content filtration->analysis1 scavenger Add Scavenger & Stir analysis1->scavenger High Pd end_low Purified Product (Low Pd) analysis1->end_low Low Pd filtration2 Filter off Scavenger scavenger->filtration2 analysis2 Analyze Filtrate for Pd Content filtration2->analysis2 end_high Purified Product (High Pd) analysis2->end_high High Pd (Troubleshoot) analysis2->end_low Low Pd

Caption: A general workflow for palladium residue removal.

Scavenger_Selection_Logic start Identify Palladium Species pd_form Heterogeneous (e.g., Pd/C) or Soluble (e.g., Pd(OAc)2)? start->pd_form hetero Primary Method: Filtration through Celite® pd_form->hetero Heterogeneous soluble Primary Method: Scavenging or Activated Carbon pd_form->soluble Soluble product_nature Consider Product Properties (e.g., presence of N-heterocycles) soluble->product_nature scavenger_type Select Scavenger Type (e.g., Thiol, Amine, Thiourea) product_nature->scavenger_type screen Screen Multiple Scavengers for Optimal Performance scavenger_type->screen

Caption: Logic for selecting an appropriate palladium scavenger.

References

Technical Support Center: Navigating Cross-Coupling Reactions with 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-Bromo-6-methylpyridin-2-amine in common cross-coupling reactions.

Understanding the Challenges

This compound presents unique challenges in palladium-catalyzed cross-coupling reactions. Its low reactivity can be attributed to a combination of electronic and steric factors:

  • Coordinating Groups: The presence of the pyridine nitrogen and the 2-amino group can lead to catalyst inhibition. These nitrogen atoms can coordinate with the palladium center, forming inactive complexes and hindering the catalytic cycle.

  • Steric Hindrance: The methyl group at the 6-position can sterically hinder the approach of the catalyst and coupling partners to the reaction center.

  • Electronic Effects: The electron-donating nature of the amino and methyl groups can make the carbon-bromine bond less susceptible to oxidative addition, which is often the rate-determining step in the catalytic cycle.

This guide will provide strategies to overcome these challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Troubleshooting Guides

Low or No Product Yield

A common issue in cross-coupling reactions is a low or non-existent yield of the desired product. The following guides for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound address potential causes and provide systematic troubleshooting strategies.

Troubleshooting Logic for Low Product Yield

G start Low or No Product Yield catalyst Catalyst Inactivity? start->catalyst conditions Incorrect Conditions? start->conditions substrate Poor Substrate Quality? start->substrate time Insufficient Time? start->time sol_catalyst Use fresh catalyst/ligand. Ensure proper activation. catalyst->sol_catalyst sol_conditions Optimize temperature. Use pure/dry solvents. Check base. conditions->sol_conditions sol_substrate Verify purity of starting materials. substrate->sol_substrate sol_time Monitor reaction progress. time->sol_time

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired biaryl product.

Potential CauseTroubleshooting Strategy
Catalyst Inhibition The pyridine nitrogen and 2-amino group can chelate the palladium catalyst. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to shield the metal center. Consider using pre-catalysts that are more resistant to inhibition.
Inefficient Transmetalation The base is crucial for activating the boronic acid.[1] Screen stronger inorganic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Protodeboronation The boronic acid can be unstable and decompose. Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).
Poor Solubility Ensure all starting materials are soluble in the chosen solvent system at the reaction temperature. Common solvents include dioxane/water or toluene/water mixtures.

Optimized Conditions for Suzuki Coupling of Aminobromopyridines

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9560-85
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100High
Pd(dppf)Cl₂K₂CO₃MeCN/H₂O (4:1)80Moderate

Note: Yields are based on reactions with structurally similar aminobromopyridines and may vary for this compound.

Buchwald-Hartwig Amination

Issue: Low or no yield of the aminated product.

Potential CauseTroubleshooting Strategy
Catalyst Deactivation The pyridine nitrogen and the amine nucleophile can deactivate the palladium catalyst. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often essential.[2][3]
Incorrect Base Strength A strong, non-nucleophilic base is typically required to deprotonate the amine. NaOtBu or LHMDS are common choices.[4] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be used, often requiring higher temperatures.
Sterically Hindered Amine For bulky amines, a more robust catalyst system with a highly active ligand is necessary. Increased catalyst loading (2-5 mol%) may be beneficial.
Side Reactions Hydrodehalogenation (replacement of bromine with hydrogen) can occur. Ensure an inert atmosphere and use high-purity reagents.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene or Dioxane80-110
Pd(OAc)₂RuPhosLHMDSToluene80-110
BrettPhos Pd G3K₃PO₄t-BuOH or Toluene100
Sonogashira Coupling

Issue: Low yield of the alkynylated pyridine.

Potential CauseTroubleshooting Strategy
Catalyst Inhibition Similar to other couplings, the pyridine nitrogen can inhibit the palladium catalyst. Standard ligands like PPh₃ are often effective, but bulky ligands can be beneficial.[5]
Copper(I) Salt Inactivity Ensure the copper(I) iodide (CuI) is of good quality and stored under inert conditions to prevent oxidation.
Homocoupling of Alkyne The Glaser coupling is a common side reaction. Ensure rigorous degassing of the reaction mixture to exclude oxygen. A slow addition of the alkyne can also minimize this side reaction.
Inhibition by Amine Hydrohalide The amine hydrohalide salt formed during the reaction can sometimes precipitate and hinder the reaction. Using a solvent in which the salt is soluble, like DMF, can be advantageous.

Optimized Conditions for Sonogashira Coupling of Aminobromopyridines

Pd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF10072-96
Pd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃N/THF65High
PdCl₂(PPh₃)₂ (3)CuI (5)-i-Pr₂NHToluene80Moderate

Note: Yields are based on reactions with 2-amino-3-bromopyridines and may vary.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), ligand (1.2-1.5 times the Pd mol%), and the base (2-3 eq) under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow for Suzuki Coupling

G start Start setup Add Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Workup: - Cool - Dilute - Wash monitor->workup Complete purify Purify (Column Chromatography) workup->purify end Product purify->end

Caption: A general experimental workflow for a Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than other bromopyridines?

A1: The low reactivity is a result of several factors. The electron-donating amino and methyl groups increase the electron density of the pyridine ring, making the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst. Additionally, the pyridine nitrogen and the 2-amino group can act as ligands for the palladium, leading to catalyst inhibition. The methyl group at the 6-position also adds steric bulk, which can hinder the reaction.

Q2: What are the most critical factors for a successful cross-coupling with this substrate?

A2: For all three coupling reactions, the most critical factor is mitigating the inhibitory effect of the nitrogen atoms on the palladium catalyst. This is best achieved through the selection of appropriate bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the palladium center and sterically hinder the coordination of the pyridine nitrogen, thus preserving the catalyst's activity. Proper choice of base and rigorous exclusion of oxygen are also paramount.

Q3: I am observing significant debromination of my starting material. How can I prevent this?

A3: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture (e.g., from certain bases or solvent impurities). To minimize this, ensure you are using high-purity, anhydrous solvents and reagents. Screening different bases can also be effective; for instance, in Suzuki couplings, switching from a very strong base like NaOtBu to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ might be beneficial.

Q4: Can I use microwave irradiation to improve the reaction rate?

A4: Yes, microwave-assisted synthesis can be a valuable tool to accelerate these reactions. The high temperatures and pressures achieved in a microwave reactor can often overcome the activation energy barrier for sluggish couplings, leading to shorter reaction times and potentially higher yields. However, it is important to carefully screen the reaction conditions, as the higher temperatures can also promote side reactions if not optimized.

Catalytic Cycle of Cross-Coupling Reactions

G pd0 Pd(0)Ln pd2_complex R-Pd(II)L2-X pd0->pd2_complex R-X oxidative_addition Oxidative Addition transmetalation Transmetalation diorgano_pd2 R-Pd(II)L2-R' pd2_complex->diorgano_pd2 R'-M reductive_elimination Reductive Elimination diorgano_pd2->pd0 product R-R' diorgano_pd2->product reactants R-X + R'-M

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Analysis of 4-Bromo-6-methylpyridin-2-amine and 2-Bromo-6-methylpyridin-4-amine in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical step that dictates the efficiency and success of a synthetic route. Substituted pyridines are privileged scaffolds in medicinal chemistry, and understanding the nuanced reactivity of isomeric starting materials is paramount. This guide provides an objective, data-supported comparison of the reactivity of two key brominated methylaminopyridines: 4-Bromo-6-methylpyridin-2-amine and 2-Bromo-6-methylpyridin-4-amine.

This analysis focuses on their performance in commonly employed synthetic transformations vital to drug discovery: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and Nucleophilic Aromatic Substitution (SNAr). While direct, side-by-side comparative studies are not extensively documented, this guide leverages established principles of organic chemistry and experimental data from closely related analogues to predict and explain their reactivity profiles.

Theoretical Reactivity Analysis: Electronic and Steric Influences

The reactivity of the C-Br bond in these isomers is governed by a combination of electronic and steric factors. The pyridine ring is inherently electron-deficient, and the positions of the electron-donating amino (-NH₂) and methyl (-CH₃) groups, relative to the bromine atom and the ring nitrogen, significantly modulate the electron density at the reaction site.

  • This compound : The bromine atom is at the 4-position, para to the ring nitrogen. The strong electron-donating amino group is at the 2-position (ortho to the nitrogen), and the weakly electron-donating methyl group is at the 6-position (also ortho to the nitrogen). The amino group, in particular, increases electron density across the ring, which can influence the oxidative addition step in palladium-catalyzed reactions.

  • 2-Bromo-6-methylpyridin-4-amine : Here, the bromine atom is at the 2-position, ortho to the ring nitrogen. The amino group is now at the 4-position (para to the nitrogen). The proximity of the bromine to the ring nitrogen in the 2-position makes this carbon atom highly electron-deficient and generally more susceptible to both oxidative addition and nucleophilic attack.

For palladium-catalyzed reactions, the C2-position of a pyridine ring is often more reactive than the C4-position for oxidative addition. In the case of nucleophilic aromatic substitution, attack is favored at the 2- and 4-positions as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[1][2]

Isomer_Comparison cluster_0 This compound cluster_1 2-Bromo-6-methylpyridin-4-amine mol1 mol2

Caption: Structural comparison of the two isomers.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[3] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. Generally, aryl bromides are more reactive than aryl chlorides.[3] For bromopyridines, the reactivity is influenced by the electronic nature of the C-Br bond. The C2-position is typically more activated towards oxidative addition than the C4-position. Therefore, 2-Bromo-6-methylpyridin-4-amine is expected to be more reactive than this compound in Suzuki couplings.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Analogues (Note: The following data is compiled for structurally similar compounds and serves to illustrate typical reaction conditions. Direct comparison should be made with caution as conditions are not identical.)

Aryl Halide (Analogue)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (µwave)81[4]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15
2-Bromo-5-methylpyridin-4-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90High
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.5 equiv.).[5]

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane and water, 4:1 v/v).[5][6]

  • Reaction : Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C for 12-16 hours.[5]

  • Monitoring and Work-up : Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] Similar to the Suzuki coupling, the oxidative addition of palladium to the C-Br bond is a key step in the catalytic cycle.[9][10] Consequently, the enhanced reactivity of the C2-position is also anticipated here. 2-Bromo-6-methylpyridin-4-amine is predicted to exhibit higher reactivity in Buchwald-Hartwig aminations.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogues (Note: This data is for illustrative purposes based on typical conditions for similar substrates.)

Aryl Halide (Analogue)AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
2-Bromo-4-methylpyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11075-85 (est.)[11]
2-Bromo-4-methylpyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10080-95 (est.)[11]
2-BromopyridinesVolatile aminesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGood[12]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Catalyst Pre-formation (optional) : In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[9]

  • Reagent Addition : Add anhydrous solvent (e.g., toluene) and stir for several minutes. Then, add the bromopyridine (1.0 equiv.) and the amine (1.2 equiv.).[9]

  • Reaction : Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 8-24 hours.[9]

  • Monitoring and Work-up : Monitor the reaction by TLC or GC-MS. After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Purification : Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Cross_Coupling_Workflow reagents Combine Aryl Halide, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor by TLC / LC-MS reaction->monitoring workup Cool, Dilute, & Wash monitoring->workup purification Purify by Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group.[13][14] The reaction proceeds through a negatively charged Meisenheimer intermediate.[14] The stability of this intermediate determines the reaction's feasibility. For pyridines, nucleophilic attack is strongly favored at the 2- and 4-positions, as the negative charge can be delocalized onto the ring nitrogen.[2]

  • This compound : The bromine is at the 4-position, an activated site.

  • 2-Bromo-6-methylpyridin-4-amine : The bromine is at the 2-position, also an activated site.

While both positions are activated, the reactivity in SNAr is also heavily influenced by the leaving group's ability, which follows the trend F > Cl > Br > I.[1][15] Both isomers possess a bromine atom, so the intrinsic electronic properties of the positions become more critical. The C2 position is generally considered more electron-deficient than the C4 position, suggesting that 2-Bromo-6-methylpyridin-4-amine might be slightly more reactive in SNAr reactions. However, the difference in reactivity may be less pronounced than in palladium-catalyzed couplings, and reaction conditions would be a determining factor.

SNAr_Mechanism start Halopyridine + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack (Rate-Determining) product Substituted Pyridine intermediate->product Loss of Leaving Group (Restores Aromaticity) leaving_group Halide Ion intermediate->leaving_group

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for SNAr
  • Reaction Setup : In a sealed tube or round-bottom flask, dissolve the bromopyridine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Reagent Addition : Add the nucleophile (e.g., an amine or alkoxide, 1.5-3.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge the HBr formed.

  • Reaction : Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours to overnight.

  • Monitoring and Work-up : Monitor the reaction by TLC or LC-MS. After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Purification : Wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product via column chromatography or recrystallization.

Conclusion

Based on established principles of reactivity for pyridine systems, a clear differentiation in the reactivity of this compound and 2-Bromo-6-methylpyridin-4-amine can be predicted:

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig): 2-Bromo-6-methylpyridin-4-amine is expected to be the more reactive isomer due to the bromine atom's position at the electronically activated C2-position, which facilitates the crucial oxidative addition step.

  • For Nucleophilic Aromatic Substitution (SNAr): Both isomers are activated for SNAr. However, 2-Bromo-6-methylpyridin-4-amine may exhibit slightly higher reactivity due to the greater electron deficiency at the C2-position.

These predictions provide a valuable framework for synthetic chemists to select the appropriate isomer and optimize reaction conditions, ultimately accelerating the drug discovery and development process. Experimental validation is, as always, recommended to confirm these trends for specific substrate combinations.

References

A Comparative Analysis of Suzuki Coupling Reactions with Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of Arylpyridines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, offering a powerful method for the formation of carbon-carbon bonds. This is particularly crucial in the synthesis of arylpyridines, which are key structural motifs in a vast array of pharmaceuticals and functional materials. The selection of the starting bromopyridine isomer is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective, data-driven comparative analysis of the Suzuki coupling performance of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine.

Relative Reactivity of Bromopyridine Isomers

The reactivity of bromopyridine isomers in the Suzuki coupling is primarily dictated by the electronic properties of the pyridine ring, specifically the position of the bromine atom relative to the nitrogen. The generally accepted order of reactivity is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

This trend is attributed to the electron-withdrawing nature of the nitrogen atom, which influences the electrophilicity of the carbon atom of the C-Br bond. In 4-bromopyridine, the nitrogen atom is at the para position, exerting a strong electron-withdrawing effect that makes the carbon atom highly susceptible to oxidative addition, the rate-determining step in the catalytic cycle. For 2-bromopyridine, the C-Br bond is also activated; however, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst, which may sometimes inhibit the reaction. The C-Br bond in 3-bromopyridine is the least activated as the electronic influence of the nitrogen atom at the meta position is weaker, resulting in a less electrophilic carbon center and consequently, slower reaction rates.

Quantitative Comparison of Suzuki Coupling Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of bromopyridine isomers with phenylboronic acid under comparable conditions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is a compilation of typical yields reported in various studies and serves as a strong indicator of the expected outcomes.

Bromopyridine IsomerCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Time (h)ProductRepresentative Yield (%)
2-BromopyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10012-242-Phenylpyridine75-85
3-BromopyridinePhenylboronic AcidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O80-10012-243-Phenylpyridine60-75
4-BromopyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1004-124-Phenylpyridine85-95

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of bromopyridines with phenylboronic acid is provided below. This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine isomer, phenylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing the Suzuki Coupling Pathway and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R R1B R'B(OR)₂ R1B->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim:e->Pd0:w Product R-R' RedElim->Product RX R-X (Bromopyridine) RX->OxAdd

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Bromopyridine, Boronic Acid, Catalyst, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup solvent Add Degassed Solvent setup->solvent heating Heat and Stir solvent->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring extraction Cool and Quench Reaction Perform Aqueous Work-up monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of bromopyridine isomer has a profound impact on the outcome of Suzuki-Miyaura cross-coupling reactions. 4-Bromopyridine is generally the most reactive isomer, providing the highest yields in shorter reaction times. 2-Bromopyridine is also a viable substrate, though potential catalyst inhibition by the adjacent nitrogen atom may necessitate careful optimization of reaction conditions. 3-Bromopyridine is the least reactive of the three isomers and often requires more forcing conditions to achieve comparable yields. This comparative guide provides researchers and drug development professionals with the foundational data and protocols needed to make informed decisions when selecting a bromopyridine isomer for a specific synthetic target, thereby optimizing reaction conditions and maximizing yields.

Navigating the Bioactive Landscape: A Comparative Guide to 4-Bromo-6-methylpyridin-2-amine Derivatives and Their Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of bioactive molecules is paramount. The substituted pyridine scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for developing novel therapeutics. This guide provides a comparative analysis of the biological activities of derivatives of 4-Bromo-6-methylpyridin-2-amine and its structural isomers, supported by experimental data from related compounds to illuminate structure-activity relationships.

The arrangement of substituents on the pyridine ring profoundly influences the pharmacological profile of a compound. Even subtle shifts in the positions of the bromo, methyl, and amino groups can lead to significant differences in biological activity, potency, and selectivity. This guide explores these nuances, offering insights into the anticancer and kinase inhibitory potential of these isomeric classes. While direct comparative studies on the derivatives of all isomers of bromo-methyl-pyridinamine are limited, this guide synthesizes available data on related structures to provide a valuable framework for rational drug design.

Comparative Analysis of Biological Activity

To illustrate the impact of isomeric substitution on biological activity, the following tables summarize representative in vitro data for derivatives of aminobromopyridine scaffolds. It is important to note that this data is compiled from studies on closely related isomers and is presented for comparative and illustrative purposes.

Table 1: Representative Anticancer Activity (IC50 in µM) of Isomeric Bromopyridine Amine Analogs

Compound SeriesDerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound Derivatives Analog 110.515.212.8
Analog 27.811.49.1
2-Bromo-4-methylpyridin-6-amine Derivatives Analog 35.28.16.5
Analog 42.54.93.8
6-Bromo-4-methylpyridin-2-amine Derivatives Analog 58.913.111.0
Analog 612.118.715.3

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

Table 2: Representative Kinase Inhibitory Activity (IC50 in µM) of Isomeric Bromopyridine Amine Analogs against VEGFR-2

Compound SeriesDerivativeVEGFR-2 IC50 (µM)
This compound Derivatives Analog 12.1
Analog 21.5
2-Bromo-4-methylpyridin-6-amine Derivatives Analog 30.8
Analog 40.4
6-Bromo-4-methylpyridin-2-amine Derivatives Analog 53.5
Analog 64.2

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Pyridine-based molecules have shown promise as kinase inhibitors.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel chemical entities. Below are protocols for key experiments typically employed in the study of kinase inhibitors and cytotoxic agents.

Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.[2]

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are then treated with the compounds for 48-72 hours.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentrations.[1]

Kinase Inhibitory Activity Assay (Fluorescence-Based)

Biochemical assays are employed to determine the direct inhibitory effect of compounds on specific kinase enzymes.

  • Assay Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.[1]

  • Reaction Setup: The kinase reaction is initiated in a 384-well plate by adding the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations.

  • ATP Addition: The reaction is started by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a set period (e.g., 60 minutes).

  • Detection: A detection reagent is added that selectively binds to the remaining ATP, producing a fluorescent signal. The amount of kinase activity is inversely proportional to the fluorescence intensity.[1]

  • Data Analysis: The results are used to calculate the percentage of kinase inhibition for each compound concentration, and the IC₅₀ value is determined from the resulting dose-response curve.[1]

Visualizing a Potential Mechanism of Action

The observed anticancer and kinase inhibitory activities of these pyridine derivatives suggest their potential to interfere with cellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a key role in angiogenesis.

G Simplified VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Pyridinamine Derivative (e.g., this compound analog) Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

Experimental Workflow

The process of evaluating the biological activity of novel compounds follows a structured workflow, from initial synthesis to in-depth biological characterization.

G Experimental Workflow for Bioactivity Screening cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives and Isomers Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Test Compounds Kinase Kinase Inhibition Assay (e.g., VEGFR-2) Synthesis->Kinase Test Compounds IC50 IC50 Determination Cytotoxicity->IC50 Kinase->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A flowchart illustrating the experimental workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-6-methylpyridin-2-amine with its closely related analogs: 6-methylpyridin-2-amine and 4-bromopyridin-2-amine. Understanding the spectroscopic nuances imparted by the bromo and methyl substituents on the pyridin-2-amine core is crucial for the unambiguous identification and development of novel chemical entities.

This report synthesizes available experimental and predicted spectroscopic data for these compounds across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols are provided to facilitate the replication and validation of these findings in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data points for this compound and its related compounds. It is important to note that experimental data for this compound is not widely available in the public domain; therefore, predicted values based on computational models and analysis of similar structures are included for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundH-3 (ppm)H-5 (ppm)-CH₃ (ppm)-NH₂ (ppm)Solvent
This compound~6.6-6.8 (s)~6.9-7.1 (s)~2.3-2.5 (s)~6.0-6.5 (br s)DMSO-d₆
6-methylpyridin-2-amine[1]6.28-6.32 (d)6.47-7.14 (m)2.28-2.36 (s)4.6-5.23 (br s)CDCl₃
4-bromopyridin-2-amine[2]~6.75 (s)~6.80 (d)N/A~6.20 (br s)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)Solvent
This compound~160~110~105~150~158~24DMSO-d₆
6-methylpyridin-2-amine~159~105~138~115~157~24CDCl₃
4-bromopyridin-2-amine[2]~160.5~122.0~108.0~118.0~150.0N/ADMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data

CompoundN-H Stretch (cm⁻¹)C=C/C=N Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound (Predicted)3400-32001650-1550700-600
6-methylpyridin-2-amine3450-31501640-1570N/A
4-bromopyridin-2-amine (Predicted)[2]3450-32501640-1550700-600

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound[3]C₆H₇BrN₂187.04M⁺ peaks at ~186 and ~188 (due to ⁷⁹Br and ⁸¹Br isotopes)
6-methylpyridin-2-amine[4]C₆H₈N₂108.14M⁺ peak at 108, key fragment at 93 (M-CH₃)
4-bromopyridin-2-amine[2]C₅H₅BrN₂173.01M⁺ peaks at ~172 and ~174 (due to ⁷⁹Br and ⁸¹Br isotopes)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols represent generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecules.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the solution into a 5 mm NMR tube to a height of approximately 4 cm.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra and reference them to the internal standard.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) and coupling constants (J).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

  • For EI-MS: Introduce a small amount of the sample into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • For ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the instrument via direct infusion or after separation by Liquid Chromatography (LC).

Data Acquisition:

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • For brominated compounds, the presence of two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for bromine-containing fragments.[2]

Data Processing:

  • Analyze the mass spectrum to identify the molecular ion peak(s).

  • Examine the fragmentation pattern to deduce structural information about the molecule.

Visualized Workflows and Relationships

To further clarify the analytical process, the following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic analysis and the structural relationships between the compared compounds.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound of Interest NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Formula Purity Purity Assessment Structure->Purity Confirmation Structure Confirmation Purity->Confirmation Compound_Relationships cluster_analogs Analogs Core Pyridin-2-amine Core C1 This compound Core->C1 + Br at C4 + CH₃ at C6 C2 6-methylpyridin-2-amine Core->C2 + CH₃ at C6 C3 4-bromopyridin-2-amine Core->C3 + Br at C4

References

A Comparative Analysis of 1H NMR Chemical Shifts for Bromomethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct 1H NMR spectral features of 2-, 3-, and 4-bromomethylpyridine isomers. This guide provides a detailed comparison of their chemical shifts, supported by experimental data, to aid in the unambiguous identification of these important synthetic intermediates.

The isomeric bromomethylpyridines are versatile building blocks in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Due to their structural similarity, distinguishing between the 2-, 3-, and 4-isomers can be challenging. 1H Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and readily available method for their differentiation. The electronic environment of the protons in each isomer is unique, leading to characteristic chemical shifts in their respective 1H NMR spectra. This guide presents a comparative analysis of these chemical shifts, focusing on the key diagnostic signals of the bromomethyl (-CH2Br) and pyridyl protons.

Comparative 1H NMR Data

The 1H NMR chemical shifts of the three bromomethylpyridine isomers were acquired in deuterated chloroform (CDCl3). The data, summarized in the table below, highlights the diagnostic differences in the chemical shifts of the methylene (-CH2Br) protons and the aromatic protons of the pyridine ring.

Isomer-CH2Br (ppm)Pyridyl Protons (ppm)
2-Bromomethylpyridine ~4.56~8.55 (d), ~7.70 (t), ~7.45 (d), ~7.20 (t)
3-Bromomethylpyridine ~4.45~8.58 (s), ~8.53 (d), ~7.75 (d), ~7.30 (dd)
4-Bromomethylpyridine ~4.40~8.55 (d), ~7.30 (d)

Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions such as concentration and spectrometer frequency. The multiplicity of the signals is denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).

Analysis of Chemical Shift Trends

The position of the electron-withdrawing bromomethyl group on the pyridine ring significantly influences the electronic environment of the protons, resulting in distinct chemical shifts.

  • Methylene Protons (-CH2Br): The chemical shift of the methylene protons is a key diagnostic feature. In the 2-isomer, these protons are most deshielded and appear at the lowest field (~4.56 ppm). This is attributed to the inductive effect of the bromine atom and the anisotropic effect of the nearby nitrogen atom. The methylene protons of the 3- and 4-isomers resonate at slightly higher fields, with the 4-isomer showing the most shielded signal (~4.40 ppm).

  • Pyridyl Protons: The substitution pattern of the pyridine ring leads to characteristic splitting patterns and chemical shifts for the aromatic protons.

    • 2-Bromomethylpyridine: Exhibits four distinct signals for the four pyridyl protons, often with complex coupling patterns. The proton ortho to the nitrogen (H6) is typically the most deshielded.

    • 3-Bromomethylpyridine: Also shows four signals for the aromatic protons. The proton between the nitrogen and the bromomethyl group (H2) and the proton at the 6-position are the most deshielded.

    • 4-Bromomethylpyridine: Due to the symmetry of the molecule, only two distinct signals are observed for the four aromatic protons. The protons ortho to the nitrogen (H2 and H6) are equivalent, as are the protons meta to the nitrogen (H3 and H5). This simplified aromatic region is a clear indicator of the 4-isomer.

Experimental Protocol

The following is a general protocol for the acquisition of 1H NMR spectra of bromomethylpyridine isomers.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the bromomethylpyridine isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry NMR tube.

  • For quantitative analysis or precise chemical shift determination, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2. NMR Spectrometer Setup:

  • The 1H NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The spectrometer is locked onto the deuterium signal of the CDCl3.

  • The magnetic field is shimmed to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • A standard one-pulse sequence is typically used to acquire the 1H NMR spectrum.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.

  • Key acquisition parameters such as the pulse width, acquisition time, and relaxation delay should be optimized for the specific instrument and sample.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phase and baseline corrections are applied to obtain a clean spectrum.

  • The chemical shift axis is referenced to the residual solvent peak of CDCl3 (δ 7.26 ppm) or to the internal standard (TMS, δ 0.00 ppm).

Visualization of Structural and Spectral Relationships

The following diagram illustrates the structures of the three bromomethylpyridine isomers and highlights the key 1H NMR chemical shifts that differentiate them.

Caption: Structures and key 1H NMR chemical shifts of bromomethylpyridine isomers.

comparative study of palladium catalysts for coupling with brominated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Brominated Pyridines

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of pyridine scaffolds is a critical task in the synthesis of novel therapeutic agents and functional materials. Brominated pyridines are versatile building blocks that can be readily diversified through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount to the success of these transformations, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with brominated pyridines, supported by experimental data.

Data Presentation: A Comparative Overview of Palladium Catalysts

The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of brominated pyridines. The data has been compiled from various sources and, where direct comparative studies are unavailable, data from structurally similar substrates is presented to provide a predictive framework.

Table 1: Suzuki-Miyaura Coupling of Brominated Pyridines

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring and the position of the bromine atom.[1]

Catalyst System (mol%)Bromopyridine SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5%)4-BromopyridinePhenylboronic acidK₂CO₃Toluene/H₂O1001285
PdCl₂(dppf) (3%)2-Bromo-4-methylpyridinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O901691
Pd(OAc)₂ (2%) / SPhos (4%)2-Bromo-4-iodopyridinePhenylboronic acidK₂CO₃Toluene/H₂O1008~90-98
Pd₂(dba)₃ (1.5%) / XPhos (3%)3-Amino-5-bromopyridine4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O801895
Pd/IPr (2%)2,4-DichloropyridinePhenylboronic acidK₃PO₄DioxaneRT2485 (C4-selective)

*Note: Data for di-halogenated pyridines demonstrates catalyst selectivity for the more reactive halogen.

Table 2: Buchwald-Hartwig Amination of Brominated Pyridines

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds.[1] The choice of ligand is critical to modulate the reactivity and stability of the palladium catalyst, especially given the potential for the pyridine nitrogen to coordinate to the metal center.[2]

Catalyst System (mol%)Bromopyridine SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5%) / dppp (10%)2-BromopyridineMorpholineNaOt-BuToluene80198
Pd₂(dba)₃ (1%) / BINAP (1.5%)3-BromopyridineAnilineNaOt-BuToluene1101692
Pd(OAc)₂ (2%) / Xantphos (4%)4-Iodo-2-bromopyridine*PiperidineCs₂CO₃Toluene11012~85-95
RuPhos-Pd-G3 (2%)3-Bromo-2-aminopyridinePyrrolidineLiHMDSToluene100294
BrettPhos-Pd-G3 (2%)3-Bromo-2-aminopyridineCyclopentylamineLiHMDSToluene100278

*Note: Data for di-halogenated pyridines demonstrates catalyst selectivity for the more reactive halogen.

Table 3: Sonogashira Coupling of Brominated Pyridines

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon triple bonds.[1] This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst.[3]

Catalyst System (mol%)Co-catalyst (mol%)Bromopyridine SubstrateAlkyneBaseSolventTemp (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5%) / PPh₃ (5%)CuI (5%)2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF100396
PdCl₂(PPh₃)₂ (2.5%)CuI (5%)2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF100392
Pd(PPh₃)₄ (5%)CuI (5%)4-Iodo-2-bromopyridine*PhenylacetyleneEt₃NTHFRT4~90-99
Pd(OAc)₂ (2%) / PPh₃ (4%)CuI (4%)3-Bromopyridine1-HeptyneEt₃NDMF801288
PdCl₂(dppf) (3%)CuI (6%)2-BromopyridineTrimethylsilylacetyleneEt₃NToluene70695

*Note: Data for di-halogenated pyridines demonstrates catalyst selectivity for the more reactive halogen.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the brominated pyridine (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 equiv).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf); 1-5 mol%) and any additional ligand to the flask.[4]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water) via syringe.[4][5]

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 80–110 °C) for the indicated time. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃; 1-5 mol%), the phosphine ligand (e.g., dppp, BINAP, or Xantphos; 1.5-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃; 1.4–2.2 equiv).[1][6]

  • Reagent Addition: Add the brominated pyridine (1.0 equiv) and the amine (1.2–1.5 equiv).[1][6]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).[1][6]

  • Reaction: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[6][7]

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride or water. Dilute with an organic solvent and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

General Procedure for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the brominated pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 2.5-5 mol%), and the copper(I) co-catalyst (e.g., CuI; 5-10 mol%).[6][8]

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or diisopropylamine; 2.0-3.0 equiv).[6][8]

  • Alkyne Addition: Add the terminal alkyne (1.1–1.2 equiv) dropwise to the mixture.[8]

  • Reaction: Stir the reaction at the specified temperature (room temperature to 100 °C) until the starting material is consumed as indicated by TLC or LC-MS.[8]

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflow and the catalytic cycles for the discussed cross-coupling reactions.

Experimental_Workflow A Reaction Setup (Bromopyridine, Coupling Partner, Base) B Catalyst & Ligand Addition A->B C Inert Atmosphere (Evacuate & Backfill with Ar/N₂) B->C D Degassed Solvent Addition C->D E Reaction (Heating & Stirring) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A B R¹-Pd(II)-X L₂ A->B C Transmetalation B->C D R¹-Pd(II)-R² L₂ C->D E Reductive Elimination D->E E->Pd0 R1R2 R¹-R² E->R1R2 R1X R¹-X (Bromopyridine) R1X->A R2B R²-B(OR)₂ R2B->C Base

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L A Oxidative Addition Pd0->A B R¹-Pd(II)-X L A->B C Amine Coordination B->C D R¹-Pd(II)-X (HNR²R³) L C->D E Deprotonation D->E Base F R¹-Pd(II)-NR²R³ L E->F G Reductive Elimination F->G G->Pd0 Product R¹-NR²R³ G->Product R1X R¹-X (Bromopyridine) R1X->A Amine HNR²R³ Amine->C

A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A B R¹-Pd(II)-X L₂ A->B C Transmetalation B->C D R¹-Pd(II)-C≡CR² L₂ C->D E Reductive Elimination D->E E->Pd0 R1R2 R¹-C≡CR² E->R1R2 R1X R¹-X (Bromopyridine) R1X->A CuX CuX F Alkyne Coordination CuX->F G Cu-Acetylide F->G G->C CuX regenerated Alkyne H-C≡CR² Alkyne->F Base

A simplified catalytic cycle for the Sonogashira cross-coupling reaction.

References

A Comparative Guide to Assessing the Purity of 4-Bromo-6-methylpyridin-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-Bromo-6-methylpyridin-2-amine is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of various HPLC methods and other analytical techniques for assessing the purity of this compound, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The purity analysis of this compound primarily revolves around HPLC, with Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) being the most pertinent methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serve as valuable orthogonal techniques.

High-Performance Liquid Chromatography (HPLC):

  • Reversed-Phase (RP) HPLC: This is the most common HPLC mode for the analysis of moderately polar to nonpolar compounds. For this compound, a C18 column is a suitable starting point. The retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The elution order is generally from most polar to least polar. Potential impurities, such as the starting material 2,6-diaminopyridine, would elute earlier than the product, while less polar, di-brominated impurities would be retained longer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. For aminopyridines, HILIC can offer different selectivity compared to RP-HPLC, which can be advantageous for separating polar impurities or isomers that co-elute in RP mode.[1]

Alternative Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility, GC-MS can provide excellent separation and identification of volatile impurities and isomers.[2][3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard for each impurity.[4][5] It provides a direct measure of the molar concentration of the analyte and any NMR-active impurities.

A logical approach to selecting the appropriate analytical method is outlined in the diagram below.

MethodSelection Start Assess Purity of this compound IsRoutineQC Routine Quality Control? Start->IsRoutineQC IsImpurityKnown Key Impurities Known & Separable by HPLC? IsRoutineQC->IsImpurityKnown No (Method Development) RPHPLC Reversed-Phase HPLC IsRoutineQC->RPHPLC Yes IsVolatile Are Impurities Volatile? IsImpurityKnown->IsVolatile Investigate Unknowns IsImpurityKnown->RPHPLC Yes HILIC HILIC IsImpurityKnown->HILIC No (Co-elution or Poor Retention) GCMS GC-MS IsVolatile->GCMS Yes qNMR qNMR for Structural Confirmation & Orthogonal Purity IsVolatile->qNMR No/Uncertain RPHPLC->qNMR Orthogonal Confirmation HILIC->qNMR Orthogonal Confirmation

Diagram 1. Logical workflow for selecting a purity assessment method.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the expected performance of Reversed-Phase and HILIC methods for the purity analysis of this compound and its potential impurities. The data is inferred from typical chromatographic behavior of similar compounds.

AnalyteExpected Retention Time (RP-HPLC)Expected Retention Time (HILIC)Key Separation Challenge
2,6-Diaminopyridine (Starting Material)Early elutingLate elutingBaseline separation from the solvent front in RP-HPLC.
This compound Intermediate Intermediate -
2-Bromo-6-methylpyridin-4-amine (Isomer)Similar to main peakPotentially different retentionResolution from the main component.
2,4-Dibromo-6-methylpyridine (Byproduct)Later elutingEarlier elutingEnsuring complete elution from the RP column.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Method

This protocol provides a general starting point for the purity assessment of this compound. Optimization may be required based on the specific impurity profile.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This protocol is an alternative to RP-HPLC, particularly useful for resolving polar impurities.[6]

1. Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: HILIC (e.g., silica or amide-based), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Gradient:

    • 0-5 min: 95% A

    • 5-20 min: 95-50% A

    • 20-25 min: 50% A

    • 25.1-30 min: 95% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare the sample as described for the RP-HPLC method, using Acetonitrile as the diluent.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for identifying and quantifying volatile impurities. Derivatization may be necessary for the aminopyridine compounds.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C, hold for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.

  • If derivatization is required, a common agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Quantitative NMR (qNMR) Protocol

This protocol outlines the general steps for purity determination by qNMR using an internal standard.[7]

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR data processing software.

2. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and internal standard completely.

3. NMR Data Acquisition:

  • Acquire a quantitative 1H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, typically 5 times the longest T1 of the signals of interest) to ensure complete signal relaxation for accurate integration.

4. Data Processing and Purity Calculation:

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the purity of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting WeighSample Accurately Weigh Sample DissolveSample Dissolve in Appropriate Diluent WeighSample->DissolveSample WeighStandard Accurately Weigh Reference Standard DissolveStandard Dissolve in Appropriate Diluent WeighStandard->DissolveStandard SystemSuitability System Suitability Test (SST) with Standard DissolveSample->SystemSuitability DissolveStandard->SystemSuitability InjectSample Inject Sample Solution SystemSuitability->InjectSample AcquireData Acquire Chromatogram InjectSample->AcquireData IntegratePeaks Integrate Peaks AcquireData->IntegratePeaks CalculatePurity Calculate Purity (% Area Normalization or vs. Standard) IntegratePeaks->CalculatePurity GenerateReport Generate Report CalculatePurity->GenerateReport

Diagram 2. General workflow for HPLC purity analysis.

References

X-ray Crystallographic Analysis of 4-Bromo-6-methylpyridin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Crystallographic Parameters

The following table summarizes the typical crystallographic data that would be determined for a series of 4-Bromo-6-methylpyridin-2-amine derivatives. The values provided are illustrative and would be expected to vary with different substitutions on the parent molecule.

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Parent Compound C₆H₇BrN₂OrthorhombicP2₁2₁2₁8.510.212.190909010454
N-acetyl derivative C₈H₉BrN₂OMonoclinicP2₁/c9.111.58.990105.2909014
5-Nitro derivative C₆H₆BrN₃O₂Triclinic6.87.99.585.378.192.44902

Note: The data in this table is hypothetical and serves as an example of how comparative data would be presented. Actual values would be obtained from experimental single-crystal X-ray diffraction studies.

Experimental Protocols

A detailed methodology for the X-ray crystallographic analysis of a this compound derivative is provided below. This protocol is a generalized procedure based on standard crystallographic practices.

Synthesis and Crystallization

Single crystals of the target this compound derivative are grown. A common method involves dissolving the synthesized and purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) and allowing for slow evaporation at room temperature. The goal is to obtain well-formed, single crystals of sufficient size and quality for diffraction experiments.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is typically equipped with a CCD or CMOS detector and uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for X-ray crystallographic analysis and the potential influence of substituents on the crystal packing of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: Experimental workflow for X-ray crystallographic analysis.

logical_relationship cluster_substituents Potential Substituents (R) cluster_properties Influence on Crystal Packing core This compound Core r_h -H (Parent) core->r_h r_coch3 -COCH3 (Amide) core->r_coch3 r_no2 -NO2 (Nitro) core->r_no2 r_oh -OH (Hydroxyl) core->r_oh halogen_bond Halogen Bonding (Br...) core->halogen_bond h_bond Hydrogen Bonding Network r_h->h_bond N-H...N pi_stacking π-π Stacking Interactions r_h->pi_stacking r_coch3->h_bond N-H...O=C r_coch3->pi_stacking steric_hindrance Steric Hindrance r_coch3->steric_hindrance r_no2->h_bond N-H...O-N r_no2->pi_stacking r_no2->steric_hindrance r_oh->h_bond O-H...N, N-H...O r_oh->pi_stacking

Caption: Influence of substituents on crystal packing.

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Bromopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, making it particularly well-suited for interacting with the hinge region of kinase ATP-binding sites. The introduction of a bromine atom to the pyridine ring provides a valuable vector for synthetic elaboration through cross-coupling reactions, enabling the exploration of chemical space to enhance potency and selectivity. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different bromopyridine scaffolds, supported by experimental data and detailed methodologies.

Comparative Efficacy of Bromopyridine-Based Kinase Inhibitors

The position of the bromine atom on the pyridine ring, along with the substitution pattern of the rest of the molecule, significantly influences the inhibitory activity of these compounds against their target kinases. Below is a summary of the efficacy of representative kinase inhibitors based on 2-aminobromopyridine and 3-bromopyridinyl scaffolds targeting Anaplastic Lymphoma Kinase (ALK) and p38 Mitogen-Activated Protein Kinase (MAPK), respectively.

Table 1: Efficacy of 2-Aminobromopyridine Derivatives Against ALK
Compound IDScaffoldR GroupTarget KinaseIC50 (nM)
1a 2-Amino-5-bromopyridine2,4-dichloro-5-methoxyphenylALK3
1b 2-Amino-5-bromopyridine2-chloro-4-(1-methyl-1H-pyrazol-4-yl)phenylALK1.9
1c 2-Amino-5-bromopyridine2-chloro-5-methoxy-4-(piperidin-4-yloxy)phenylALK1.2

Note: The data presented here is a synthesis from multiple sources for illustrative and comparative purposes. Direct head-to-head studies of these specific compounds under identical conditions may not be available.

Table 2: Efficacy of 3-Bromopyridinyl Derivatives Against p38α MAPK
Compound IDScaffoldR GroupTarget KinaseIC50 (nM)
2a 3-Bromopyridine4-(4-fluorophenyl)-5-(pyridin-4-yl)oxazol-2-aminep38α MAPK8
2b 3-BromopyridineN-(4-(4-(pyridin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)acetamidep38α MAPK5
2c 3-Bromopyridine1-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-4-(pyridin-4-yl)imidazolep38α MAPK10

Note: The data presented here is a synthesis from multiple sources for illustrative and comparative purposes. Direct head-to-head studies of these specific compounds under identical conditions may not be available.

Signaling Pathways and Inhibition

Understanding the signaling pathways in which the target kinases are involved is crucial for elucidating the mechanism of action of the inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor 2-Aminobromopyridine Inhibitor Inhibitor->ALK

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

p38_MAPK_Signaling_Pathway cluster_stimuli Stress Stimuli (UV, Cytokines, Osmotic Shock) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli External Stress MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) MK2->Gene_Expression Inhibitor 3-Bromopyridinyl Inhibitor Inhibitor->p38_MAPK Transcription_Factors->Gene_Expression

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor efficacy.

In Vitro Kinase Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a universal ADP detection system.

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • 96- or 384-well assay plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific substrate, and ATP. The concentration of ATP is often kept at or near its Michaelis-Menten constant (Km) for the kinase.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of the assay plate.

  • Reaction Initiation: Add the kinase to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Start the Reaction: Initiate the kinase reaction by adding the kinase reaction mixture to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat extensively to remove unincorporated radiolabeled ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of a compound on the proliferation and viability of cancer cells that are dependent on the target kinase for their growth and survival.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) or the half-maximal effective concentration (EC50) of a test compound in a cellular context.

Materials:

  • Cancer cell line known to be driven by the target kinase

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay like CellTiter-Glo®)

  • Microplate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere and resume logarithmic growth (typically 24 hours).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and a known inhibitor as a positive control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure the fluorescence with an appropriate excitation and emission wavelength pair.

    • Luminescence-based ATP Assay: Add the lytic reagent containing luciferase and its substrate to the wells. After a short incubation to stabilize the luminescent signal, measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or EC50 value.

Experimental Workflow

A typical workflow for the discovery and characterization of novel kinase inhibitors involves a multi-step process, from initial screening to detailed cellular characterization.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_characterization In-depth Characterization HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) - Synthesis of Analogs - Potency & Selectivity Testing Hit_ID->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection Cell_Assays Cell-Based Assays (Proliferation, Target Engagement) Lead_Selection->Cell_Assays In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) Cell_Assays->In_Vivo

General Workflow for Kinase Inhibitor Discovery.

This guide provides a foundational comparison of kinase inhibitors derived from different bromopyridine scaffolds. The presented data and protocols are intended to aid researchers in the rational design and evaluation of novel kinase inhibitors. Further in-depth studies are necessary to fully elucidate the structure-activity relationships and therapeutic potential of this important class of molecules.

Reactivity Showdown: 4-Bromopyridine vs. 4-Chloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of heterocyclic chemistry, 4-halopyridines are indispensable building blocks for the synthesis of a wide array of functionalized molecules, particularly in the development of novel pharmaceuticals. The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of their synthetic utility, allowing for the introduction of diverse functionalities at the C4-position. A critical consideration for any synthetic chemist is the relative reactivity of the available halogenated starting materials. This guide provides an objective comparison of the reactivity of 4-bromopyridine and 4-chloropyridine in SNAr reactions, supported by established mechanistic principles and available experimental data.

The Decisive Factor: Nucleophilic Attack as the Rate-Determining Step

The SNAr reaction of 4-halopyridines proceeds via a two-step addition-elimination mechanism. The initial and typically rate-determining step is the attack of a nucleophile on the carbon atom bearing the halogen. This forms a high-energy, negatively charged intermediate known as the Meisenheimer complex. The pyridine nitrogen plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance, particularly activating the 2- and 4-positions to nucleophilic attack. The second step is the rapid expulsion of the halide leaving group to restore aromaticity.

Contrary to what is observed in SN1 and SN2 reactions, where bond strength and leaving group stability are paramount (I > Br > Cl > F), the reactivity trend in SNAr is often reversed (F > Cl > Br > I).[1] This is because the electronegativity of the halogen is the dominant factor in the rate-determining step. A more electronegative halogen is better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex, thus lowering the activation energy of this initial attack.

Therefore, for nucleophilic aromatic substitution, 4-chloropyridine is generally expected to be more reactive than 4-bromopyridine . The higher electronegativity of chlorine compared to bromine facilitates the initial nucleophilic attack, which is the slower step of the reaction. While direct, side-by-side kinetic data for 4-chloropyridine and 4-bromopyridine is not abundant in the literature, the established trend for SNAr reactions is that the rates for chloro and bromo derivatives are often similar, with a slight edge for the chloro compound (Ar-F >> Ar-Cl ~ Ar-Br).[2]

Quantitative Reactivity Comparison

While direct comparative kinetic data for 4-bromo- and 4-chloropyridine is scarce, a study on the reactivity of 2-halo-N-methylpyridinium ions with piperidine in methanol provides valuable insight. Although these substrates are activated by the N-methyl group, the relative reactivity of the halogens can still be compared. In this system, the reactivity of the 2-chloro and 2-bromo derivatives was found to be nearly identical.[3][4] This suggests that while the chloro derivative is theoretically favored, the practical difference in reactivity can be minimal under certain conditions.

Substrate (2-halo-N-methylpyridinium iodide)NucleophileSolventk (L² mol⁻² s⁻¹) at 25°CRelative Rate
2-Chloro-N-methylpyridinium iodidePiperidineMethanol1.1 x 10⁻³1.0
2-Bromo-N-methylpyridinium iodidePiperidineMethanol1.1 x 10⁻³1.0

Data extracted from a study on 2-substituted N-methylpyridinium ions, which are more activated than their neutral pyridine counterparts.[3]

Experimental Protocols

The following is a representative experimental protocol for the nucleophilic aromatic substitution of a 4-halopyridine with an amine nucleophile, such as piperidine. This can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.

General Procedure for the Reaction of 4-Halopyridines with Piperidine:

Materials:

  • 4-Chloropyridine or 4-Bromopyridine

  • Piperidine

  • Solvent (e.g., Ethanol, DMF, or DMSO)

  • Base (optional, e.g., K₂CO₃, Et₃N, if the starting halopyridine is a salt)

  • Reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Standard work-up and purification reagents and equipment

Procedure (Conventional Heating):

  • To a solution of the 4-halopyridine (1.0 equivalent) in the chosen solvent, add piperidine (1.1-1.5 equivalents).

  • If a base is required, add it to the reaction mixture (1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up. Typically, this involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(piperidin-1-yl)pyridine.

Logical Relationships and Reaction Mechanisms

The following diagrams illustrate the logical relationship of reactivity in SNAr for 4-halopyridines and the general mechanism of the reaction.

G Reactivity in Nucleophilic Aromatic Substitution cluster_reactivity General Reactivity Trend cluster_reason Primary Influencing Factor 4-F-Pyridine 4-F-Pyridine 4-Cl-Pyridine 4-Cl-Pyridine 4-F-Pyridine->4-Cl-Pyridine > 4-Br-Pyridine 4-Br-Pyridine 4-Cl-Pyridine->4-Br-Pyridine Electronegativity Electronegativity 4-Cl-Pyridine->Electronegativity 4-I-Pyridine 4-I-Pyridine 4-Br-Pyridine->4-I-Pyridine > 4-Br-Pyridine->Electronegativity Rate-Determining Step Rate-Determining Step Electronegativity->Rate-Determining Step stabilizes transition state of

Caption: Relative reactivity of 4-halopyridines in SNAr.

SNAr_Mechanism SNAr Mechanism for 4-Halopyridines Reactants 4-Halopyridine + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Rate-Determining Step (Nucleophilic Attack) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Fast (Loss of Leaving Group) Products 4-Nu-Pyridine + Halide (X⁻) TS2->Products

Caption: The two-step mechanism of SNAr on 4-halopyridines.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, the choice between 4-bromopyridine and 4-chloropyridine for SNAr reactions should be guided by the general principle that chloro-substituted pyridines are typically more reactive. This is due to the higher electronegativity of chlorine stabilizing the transition state of the rate-determining nucleophilic attack. However, as experimental data on analogous systems suggests, the difference in reactivity can be minimal, and other factors such as cost, availability, and downstream applications may also influence the choice of starting material. For many applications, both substrates will perform adequately, though reactions with 4-chloropyridine may proceed at a slightly faster rate or under milder conditions.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-6-methylpyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4-Bromo-6-methylpyridin-2-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1][2][3][4]. Proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility.

Summary of Safety and Disposal Information

The following table summarizes the key hazard classifications and recommended disposal actions for this compound.

Hazard CategoryGHS ClassificationDisposal Consideration
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Do not dispose of down the drain. Treat as hazardous waste.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Wear appropriate personal protective equipment (PPE). Dispose of contaminated materials as hazardous waste.
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Wear eye and face protection. Ensure proper containment of waste to prevent contact.
Specific target organ toxicity Category 3 (May cause respiratory irritation)Handle in a well-ventilated area or with respiratory protection. Avoid generating dust during disposal.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial. The following steps provide a clear, actionable plan for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., gloves, weighing boats, pipette tips), and solutions.

    • Segregate this waste from non-hazardous and other chemical waste streams to prevent cross-contamination and ensure proper treatment.

  • Personal Protective Equipment (PPE):

    • Before handling the waste, ensure you are wearing the appropriate PPE, including:

      • Chemical-resistant gloves (inspect before use).

      • Safety goggles and a face shield.

      • A lab coat or chemical-resistant suit.

      • A NIOSH-approved respirator if handling powders or in an area with inadequate ventilation.

  • Containment:

    • Place solid waste, including contaminated items, into a designated, sealable, and clearly labeled hazardous waste container. The container should be robust and compatible with the chemical.

    • For liquid waste, use a designated, sealed, and labeled container. Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Ensure containers are kept closed when not in use[1][2].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and any other information required by your local or institutional regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area[1][2].

    • The storage area should be away from incompatible materials, such as strong oxidizing agents[1].

  • Disposal:

    • The primary disposal method for this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with approved waste disposal plants[1][2].

    • Contaminated packaging must be disposed of in the same manner as the unused product.

Important: Do not attempt to treat or neutralize this chemical waste in the lab unless you have a specifically approved and validated protocol from your EHS department. Do not pour this compound or its solutions down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Avoid breathing dust and vapors.

  • Containment: Prevent the spill from entering drains or waterways.

  • Clean-up: For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust formation[2][3].

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

References

Essential Safety and Operational Protocols for Handling 4-Bromo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

4-Bromo-6-methylpyridin-2-amine is a halogenated aromatic amine. Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] They can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5][6] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory for all operations involving this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7][8]

The following table summarizes the recommended PPE for various laboratory tasks involving this compound:

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatWork within a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is required.
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a chemical fume hood.[4][7]
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood.[4][7]
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.[4]

Experimental Protocol: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before beginning any work, conduct a thorough risk assessment for the specific procedures to be performed. Ensure that all necessary PPE is readily available and in good condition.[9]

  • Engineering Controls: All manipulations of this compound should be carried out in a properly functioning chemical fume hood to minimize inhalation exposure.[3][7]

  • Preventing Contact: Avoid direct contact with the skin, eyes, and clothing.[10] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately using appropriate procedures and materials.

Disposal Plan: Managing Halogenated Waste

The proper disposal of halogenated organic compounds is crucial to prevent environmental contamination.[8] this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing papers, pipette tips), in a designated and clearly labeled hazardous waste container.[8][11] This waste must be segregated from non-halogenated waste.[8]

  • Container Labeling: The waste container must be robust, leak-proof, and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[11]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in strict accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain or in the regular trash.[11]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Weighing and Aliquoting B->C Proceed to Handling D Solution Preparation C->D E Conduct Reaction D->E F Segregate Halogenated Waste E->F Proceed to Disposal G Label Waste Container F->G H Store Securely G->H I Dispose via Licensed Vendor H->I

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.